Diethyl 2-(3,5-dichlorophenyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3,5-dichlorophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEBTNUDNVIYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Diethyl 2-(3,5-dichlorophenyl)malonate
Introduction: Strategic Importance of Substituted Malonates in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise architectural control of molecular scaffolds is paramount. Substituted diethyl malonates are a cornerstone of synthetic organic chemistry, serving as versatile building blocks for a vast array of complex molecules. Their utility stems from the reactivity of the central methylene group, which is activated by two flanking ester functionalities. This unique electronic arrangement facilitates the formation of new carbon-carbon bonds, a fundamental process in the construction of novel therapeutic agents. Among these valuable intermediates, Diethyl 2-(3,5-dichlorophenyl)malonate emerges as a compound of significant interest. The presence of the 3,5-dichlorophenyl moiety introduces specific steric and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
While detailed experimental data for this compound is not extensively published in readily available literature, its fundamental properties can be extrapolated from its structure and comparison with related compounds.
| Property | Value | Source |
| CAS Number | 1186194-50-2 | [1] |
| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [2] |
| Molecular Weight | 305.15 g/mol | [2] |
| Purity Specification | ≥ 95% | [2] |
| Long-Term Storage | Store at room temperature | [2] |
Synthesis of this compound: A Mechanistic Approach
The most logical and widely employed strategy for the synthesis of this compound is the malonic ester synthesis.[3] This classical yet powerful method involves the alkylation of a diethyl malonate enolate with a suitable electrophile, in this case, a 3,5-dichlorobenzyl halide.[3]
Core Reaction Pathway
The synthesis can be conceptually broken down into three key stages:
-
Enolate Formation: The first step involves the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized enolate. This is typically achieved using a moderately strong base.
-
Nucleophilic Attack (Alkylation): The generated enolate, a potent nucleophile, then attacks the electrophilic benzylic carbon of a 3,5-dichlorobenzyl halide in an SN2 reaction.
-
Work-up and Purification: Following the alkylation, an aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The final product is then isolated and purified, typically by distillation or chromatography.
Caption: General reaction pathway for the malonic ester synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a well-established procedure for the alkylation of diethyl malonate and is expected to be effective for the synthesis of the target compound.
Materials:
-
Diethyl malonate
-
3,5-Dichlorobenzyl bromide or 3,5-Dichlorobenzyl chloride
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring. The addition is typically exothermic, and the reaction temperature should be controlled with an ice bath if necessary.
-
Alkylation Reaction: Once the enolate formation is complete, add a solution of 3,5-dichlorobenzyl halide (bromide is generally more reactive than chloride) in a suitable solvent like absolute ethanol or toluene dropwise to the reaction mixture. The reaction is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are then washed with brine (saturated NaCl solution).
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. Vacuum distillation is a common method for purifying liquid malonic ester derivatives. Alternatively, column chromatography on silica gel can be employed for high-purity samples.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: The 3,5-dichlorophenyl group will exhibit characteristic signals in the aromatic region of the spectrum. Due to symmetry, there will be two types of aromatic protons: one proton at the 4-position and two equivalent protons at the 2- and 6-positions. These will likely appear as a triplet and a doublet, respectively, or as complex multiplets.
-
Malonate Protons: The single proton on the α-carbon will appear as a triplet, coupled to the adjacent benzylic methylene protons. The benzylic methylene protons will appear as a doublet, coupled to the α-carbon proton.
-
Ethyl Ester Protons: The two ethyl groups will each show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with characteristic coupling constants.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbons: The two equivalent ester carbonyl carbons will appear as a single resonance in the downfield region of the spectrum (typically ~165-175 ppm).
-
Aromatic Carbons: The 3,5-dichlorophenyl ring will show distinct signals for the carbon atoms, with the carbons bearing the chlorine atoms being significantly shifted.
-
Malonate and Ethyl Carbons: The α-carbon, the benzylic methylene carbon, and the carbons of the ethyl groups will all give rise to characteristic signals in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl groups.
-
C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ will be present due to the C-O stretching of the ester.
-
C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations of the dichlorophenyl group will be observed in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (304.03 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic for a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks with a ratio of approximately 9:6:1).
-
Fragmentation Pattern: Common fragmentation pathways for malonic esters include the loss of an ethoxy group (-OEt), an ethoxycarbonyl group (-COOEt), and cleavage of the bond between the α-carbon and the benzyl group.
Applications in Drug Development and Research
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a variety of biologically active molecules. The dichlorophenyl moiety can participate in various interactions with biological targets, including hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.
Potential applications include the synthesis of:
-
Novel anticonvulsant agents: The phenylmalonate scaffold is present in some anticonvulsant drugs.
-
Enzyme inhibitors: The molecule can be elaborated to target the active sites of various enzymes implicated in disease.
-
Probes for chemical biology: The dichlorophenyl group can serve as a handle for further functionalization to create molecular probes for studying biological processes.
Conclusion
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its preparation via the well-established malonic ester synthesis provides a reliable route to this valuable intermediate. While detailed characterization data is not widely disseminated in the public domain, its properties can be reliably predicted based on established chemical principles and comparison with structurally related molecules. This guide provides a solid foundation for researchers and scientists to approach the synthesis and utilization of this compound in their drug discovery and development endeavors. Further research to fully characterize this compound and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
References
Chemical and physical properties of Diethyl 2-(3,5-dichlorophenyl)malonate
An In-Depth Technical Guide to Diethyl 2-(3,5-dichlorophenyl)malonate: Properties, Synthesis, and Reactivity for Advanced Research
Introduction
In the landscape of modern organic synthesis and drug discovery, diethyl malonate and its derivatives stand out as exceptionally versatile C2 synthons. Their value is rooted in the unique reactivity of the central methylene group, which is activated by two flanking ester functionalities. This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of the 3,5-dichlorophenyl moiety imparts distinct electronic and steric properties, making this compound a valuable intermediate for accessing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the molecule's foundational chemistry, logical synthetic pathways, anticipated physicochemical and spectral properties, and key chemical transformations. The insights provided are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for laboratory applications.
Part 1: The Diethyl Malonate Core - Foundational Chemistry
To understand the title compound, one must first appreciate the properties of its parent structure, diethyl malonate (DEM).
Molecular Structure and Core Reactivity
The defining feature of the diethyl malonate scaffold is the methylene group (-CH₂-) positioned between two carbonyl groups. This arrangement significantly increases the acidity of the α-protons (pKa ≈ 13 in DMSO), making them readily removable by common bases like sodium ethoxide (NaOEt) or sodium hydride (NaH).[1] The resulting enolate is resonance-stabilized, rendering it an excellent soft nucleophile for a variety of C-C bond-forming reactions.[2] This fundamental reactivity is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.
Physical Properties of Diethyl Malonate (Baseline)
The physical properties of the parent DEM provide a crucial baseline for estimating the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [3] |
| Molar Mass | 160.17 g/mol | [3] |
| Appearance | Colorless liquid | |
| Odor | Faint, pleasant, apple-like | [2] |
| Density | 1.055 g/mL at 25 °C | |
| Melting Point | -50 °C | |
| Boiling Point | 199 °C | |
| Refractive Index (n20/D) | 1.413 | |
| Solubility | Moderately soluble in water (20 g/L at 20 °C); soluble in alcohol, ether. | [3] |
Part 2: Synthesis of this compound
The most logical and efficient pathway to synthesize the title compound is through the direct arylation of diethyl malonate with a suitable 3,5-dichlorophenyl electrophile.
Synthetic Strategy: Nucleophilic Substitution
The key transformation is the formation of a C-C bond between the diethyl malonate enolate and the C1 position of a 3,5-dichlorophenyl ring. Standard nucleophilic aromatic substitution (SNAr) on 1,3-dichlorobenzene is challenging due to the lack of strong electron-withdrawing activating groups. However, advanced organometallic techniques can facilitate this reaction. A proven method involves the complexation of the chloroarene with a cyclopentadienyliron (CpFe) moiety, which strongly activates the ring towards nucleophilic attack.[4]
Experimental Workflow: Iron-Mediated Arylation
This protocol is adapted from established methods for the synthesis of substituted arylmalonates.[4] The choice to use an iron-cyclopentadienyl complex is critical; it serves to temporarily activate the otherwise unreactive aryl chloride, allowing the substitution to proceed under manageable conditions. This self-validating system is confirmed by the color change upon complex formation and demetallation.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Enolate Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add potassium t-butoxide (KOtBu) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the potassium enolate.
-
Arylation Reaction: In a separate flask, dissolve the (η⁶-1,3-dichlorobenzene)cyclopentadienyliron(II) hexafluorophosphate salt (1.0 eq.) in dimethylformamide (DMF). Add the freshly prepared enolate solution from Step 1 dropwise to the iron complex solution at room temperature.[4]
-
Reaction Monitoring: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Demetallation: Upon completion, remove the solvent under reduced pressure. The resulting crude iron-complexed product is then subjected to thermal demetallation (pyrolysis) to release the free arylmalonate.[4]
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Part 3: Physicochemical and Spectroscopic Properties
The properties of the title compound can be reliably predicted based on its structure and data from analogous compounds.
General Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄Cl₂O₄ |
| Molar Mass | 305.15 g/mol |
| IUPAC Name | Diethyl 2-(3,5-dichlorophenyl)propanedioate |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Significantly higher than DEM (>250 °C, likely under vacuum) |
| Solubility | Insoluble in water; soluble in common organic solvents (DCM, EtOAc, THF, Acetone) |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are anticipated spectral features based on known data for substituted phenylmalonates and related structures.[5][6][7]
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.4 ppm: (m, 3H, Ar-H). The two equivalent protons at C2/C6 will appear as a doublet, and the proton at C4 will be a triplet.δ 4.8-5.0 ppm: (s, 1H, -CH(COOEt)₂). The methine proton.δ 4.2-4.3 ppm: (q, 4H, -OCH₂CH₃). The methylene protons of the ethyl groups.δ 1.2-1.3 ppm: (t, 6H, -OCH₂CH₃). The methyl protons of the ethyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 ppm: (C=O). Ester carbonyl carbons.δ ~135-140 ppm: Aromatic C-Cl carbons.δ ~125-130 ppm: Aromatic C-H carbons.δ ~62 ppm: (-OCH₂CH₃). Methylene carbons.δ ~55 ppm: (-CH(COOEt)₂). Methine carbon.δ ~14 ppm: (-OCH₂CH₃). Methyl carbons. |
| IR (neat) | ~3000-2850 cm⁻¹: C-H stretching (aliphatic).~1730-1750 cm⁻¹: C=O stretching (strong, characteristic ester band).~1600, 1480 cm⁻¹: C=C stretching (aromatic ring).~1200-1000 cm⁻¹: C-O stretching (ester).~800-600 cm⁻¹: C-Cl stretching. |
| Mass Spec. (EI) | m/z 304/306/308: Molecular ion (M⁺) peak cluster showing the characteristic isotopic pattern for two chlorine atoms.m/z 231/233/235: Loss of -COOEt group (M - 73).m/z 145/147: Dichlorophenyl fragment. |
Part 4: Key Chemical Reactions and Reactivity Profile
The primary utility of this compound in drug development lies in its ability to be converted into other valuable intermediates.
Hydrolysis and Decarboxylation
The most significant transformation for this class of compounds is the conversion to a substituted acetic acid via ester hydrolysis followed by decarboxylation. This two-step, one-pot process is a powerful tool for drug scaffold synthesis.
Causality of the Protocol: The process begins with saponification (base-catalyzed hydrolysis) of the two ester groups to form a water-soluble dicarboxylate salt. Subsequent acidification protonates the salt to form the unstable 2-(3,5-dichlorophenyl)malonic acid. Malonic acids with a single substituent at the α-position readily lose CO₂ upon gentle heating to yield the corresponding acetic acid derivative. It is crucial to note that for highly electron-deficient aryl malonates, such as the perfluorophenyl analogue, this process can be challenging, sometimes requiring harsh acidic conditions which lead directly to the decarboxylated product.[8][9]
Caption: Reaction pathway for hydrolysis and decarboxylation.
Step-by-Step Protocol:
-
Hydrolysis: To a solution of this compound (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.). Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. A precipitate of the malonic acid derivative may form.
-
Decarboxylation: Gently warm the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases.
-
Workup and Isolation: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)acetic acid, which can be further purified by recrystallization.
Part 5: Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like diethyl dichloromalonate, it should be considered harmful if swallowed.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers in medicinal chemistry and organic synthesis. Its properties are logically derived from the well-understood chemistry of the diethyl malonate core, modulated by the electronic and steric influence of the 3,5-dichlorophenyl substituent. The synthetic route via iron-mediated arylation offers a viable, albeit advanced, method for its preparation. The most critical application of this molecule is its role as a precursor to 2-(3,5-dichlorophenyl)acetic acid, a valuable building block for constructing more complex molecules and potential drug candidates. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a research setting.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. library2.smu.ca [library2.smu.ca]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR [m.chemicalbook.com]
- 7. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl 2-(3,5-dichlorophenyl)malonate CAS number and identification
An In-depth Technical Guide: Core Identification and Characterization of Diethyl 2-(3,5-dichlorophenyl)malonate
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its fundamental identification, including its CAS number and physicochemical properties. It outlines a probable synthetic pathway and establishes a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this compound's synthesis and validation.
Core Chemical Identification
The unique identity of any chemical compound begins with its universally recognized identifiers and fundamental properties. This compound is registered under CAS number 1186194-50-2[1]. Its core identifiers and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1186194-50-2 | [1] |
| IUPAC Name | diethyl 2-(3,5-dichlorophenyl)propanedioate | [1] |
| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [1] |
| Molecular Weight | 309.15 g/mol | (Calculated) |
| Canonical SMILES | CCOC(=O)C(C(=O)OCC)C1=CC(Cl)=CC(Cl)=C1 | [1] |
| InChI | InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 | [1] |
| InChI Key | XMEBTNUDNVIYJG-UHFFFAOYSA-N | [1] |
Synthetic Pathway: Arylation of Diethyl Malonate
Substituted phenylmalonates are crucial intermediates in the synthesis of various biologically active compounds, including barbiturates[2]. The synthesis of this compound can be efficiently achieved through the arylation of diethyl malonate. This well-established method involves the nucleophilic substitution of a halogen on the aromatic ring with the enolate of diethyl malonate.
Mechanism Rationale: The process begins with the deprotonation of the acidic α-hydrogen of diethyl malonate (pKa ≈ 14) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This potent nucleophile then attacks an activated 3,5-dichlorophenyl source. A common and effective approach is the nucleophilic aromatic substitution on an organometallic complex of dichlorobenzene, which facilitates the displacement of a chlorine atom[2]. Alternatively, a palladium-catalyzed cross-coupling reaction could also be employed. The diagram below illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization and Identification
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. Based on the known spectral data of diethyl malonate and other substituted derivatives, we can predict the key characteristic signals for this compound.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Region: The 3,5-dichlorophenyl group has a plane of symmetry. This will result in two signals: a triplet for the proton at C4 (between the two chlorine atoms) and a doublet for the two equivalent protons at C2 and C6. These signals would typically appear in the δ 7.0-7.5 ppm range.
-
Methine Proton: A singlet for the single proton on the α-carbon (the malonate CH) is expected around δ 4.0-4.5 ppm.
-
Ethyl Groups: Two signals representing the two equivalent ethyl ester groups will be present: a quartet around δ 4.2 ppm (-OCH₂ CH₃) and a triplet around δ 1.2 ppm (-OCH₂CH₃ ).
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.
-
Carbonyl Carbons: A signal in the δ 165-170 ppm range for the two equivalent ester carbonyl carbons.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic ring: one for the carbon attached to the malonate group, one for the two carbons bearing chlorine atoms, one for the two carbons adjacent to the chloro-substituted carbons, and one for the carbon at the para position.
-
Aliphatic Carbons: Signals for the methine carbon (α-carbon), the methylene carbons of the ethyl groups (-C H₂CH₃), and the methyl carbons (-CH₂C H₃).
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 308. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a base peak (M⁺) for the ³⁵Cl₂ isotopologue, a peak at M+2 (approx. 65% of the base peak) for the ³⁵Cl³⁷Cl isotopologue, and a peak at M+4 (approx. 10% of the base peak) for the ³⁷Cl₂ isotopologue.
-
Key Fragmentation: The fragmentation of 2-substituted diethyl malonate derivatives is well-documented[7]. Common fragmentation pathways include:
-
Loss of an ethoxy radical (-•OCH₂CH₃) to give an ion at [M-45]⁺.
-
Loss of the entire diethyl malonate moiety to give a fragment corresponding to the dichlorophenyl cation[7].
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponding to the C-O single bond stretching of the ester.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 600-800 cm⁻¹.
Analytical Protocols for Quality Control
To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic methods should be employed. The following protocols provide a robust framework for quality control.
Protocol 4.1: Purity Assessment by HPLC
Objective: To determine the purity of the compound and quantify any related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Rationale: A gradient elution is chosen to ensure separation of potential impurities with a wide range of polarities. Formic acid helps to protonate any acidic impurities and improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The dichlorophenyl chromophore provides strong UV absorbance at this wavelength.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient elution program.
-
Integrate the peaks and calculate the area percentage of the main peak to determine purity.
-
Protocol 4.2: Identity Confirmation by GC-MS
Objective: To confirm the identity by comparing the mass spectrum of the eluted peak with the expected fragmentation pattern and to identify any volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
Rationale: This program ensures the elution of the target compound while separating it from lower-boiling solvents and higher-boiling impurities.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Procedure:
-
Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.
-
Inject 1 µL of the solution.
-
Acquire the data.
-
Analyze the resulting chromatogram. The mass spectrum of the main peak should be extracted and compared against the expected molecular ion and fragmentation pattern described in Section 3.2.
-
Caption: A comprehensive analytical workflow for quality control and batch release.
Conclusion
The identification and characterization of this compound (CAS: 1186194-50-2) are grounded in a systematic application of spectroscopic and chromatographic techniques. By understanding its probable synthetic origins and predicting its spectral characteristics, researchers can establish a robust analytical framework. The protocols outlined in this guide for HPLC and GC-MS provide a reliable method for ensuring the identity, purity, and quality of this important chemical intermediate, facilitating its confident use in research and development.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. library2.smu.ca [library2.smu.ca]
- 3. Diethyl malonate [webbook.nist.gov]
- 4. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 5. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
A Guide to the Structural Elucidation of Diethyl 2-(3,5-dichlorophenyl)malonate
Introduction
Diethyl 2-(3,5-dichlorophenyl)malonate is a substituted diethyl malonate, a class of compounds of significant interest in organic synthesis. Malonic esters are versatile precursors for the synthesis of a wide variety of organic molecules, including carboxylic acids, ketones, and various heterocyclic compounds. The presence of the 3,5-dichlorophenyl group in the target molecule introduces specific electronic and steric effects that are important for its reactivity and potential applications in areas such as pharmaceuticals and agrochemicals. The precise structural confirmation of this molecule is paramount for its use in further synthetic endeavors and for understanding its chemical properties.
This technical guide provides a comprehensive overview of the analytical techniques and methodologies for the structural elucidation of this compound. We will explore the application of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to unequivocally confirm the molecular structure. The rationale behind the selection of each technique and the interpretation of the resulting data will be discussed in detail, providing researchers and drug development professionals with a robust framework for the characterization of this and similar molecules.
Predicted Molecular Structure

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential first step in structure elucidation, providing the molecular weight of the compound and valuable information about its substructures through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature to look for is the isotopic pattern characteristic of chlorine. The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Major fragmentation pathways for aryl-substituted diethyl malonates often involve the loss of the diethyl malonate moiety.[1] We can predict the following key fragments for this compound:
| Predicted m/z | Proposed Fragment | Significance |
| 292, 294, 296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 247, 249, 251 | [M - OEt]⁺ | Loss of an ethoxy radical. |
| 219, 221, 223 | [M - COOEt]⁺ | Loss of a carbethoxy radical. |
| 159, 161 | [M - CH(COOEt)₂]⁺ | Loss of the diethyl malonate radical, a common fragmentation for this class of compounds. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is measured by a detector, and the resulting interferogram is Fourier-transformed to produce the IR spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (ethyl groups) |
| ~1750-1735 | C=O stretch | Ester carbonyl |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300-1000 | C-O stretch | Ester |
| ~850-750 | C-Cl stretch | Aryl chloride |
The strong carbonyl stretch around 1740 cm⁻¹ is a definitive indicator of the ester functional groups.[2] The presence of both aliphatic C-H stretches from the ethyl groups and aromatic C=C stretches, along with the C-Cl stretch, will provide strong evidence for the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
¹H NMR Spectrum: Proton Environment and Connectivity
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 3H | Aromatic protons (H-2', H-4', H-6') |
| ~4.5 | Singlet | 1H | Methine proton (-CH(Ar)-) |
| ~4.2 | Quartet | 4H | Methylene protons (-O-CH₂-CH₃) |
| ~1.2 | Triplet | 6H | Methyl protons (-O-CH₂-CH₃) |
The aromatic region is expected to show a complex multiplet for the three protons on the 3,5-dichlorophenyl ring. The methine proton, being adjacent to the aromatic ring and two carbonyl groups, will be significantly deshielded and appear as a singlet. The ethyl groups will give rise to a characteristic quartet and triplet pattern due to coupling between the methylene and methyl protons.
¹³C NMR Spectrum: Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | Ester Carbonyl (-C=O) |
| ~140 | Aromatic C-1' |
| ~135 | Aromatic C-3', C-5' (C-Cl) |
| ~128 | Aromatic C-4' |
| ~127 | Aromatic C-2', C-6' |
| ~62 | Methylene Carbon (-O-CH₂) |
| ~55 | Methine Carbon (-CH(Ar)-) |
| ~14 | Methyl Carbon (-CH₃) |
The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms. The downfield signal around 168 ppm is characteristic of the ester carbonyl carbons.
Integrated Approach to Structure Elucidation
The definitive structural confirmation of this compound is achieved by integrating the data from all analytical techniques.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the complementary information provided by mass spectrometry, IR spectroscopy, and NMR spectroscopy. By carefully analyzing the molecular weight and fragmentation patterns, identifying the key functional groups, and mapping the carbon-hydrogen framework, a complete and unambiguous structural assignment can be made. This comprehensive analytical approach ensures the identity and purity of the compound, which is a critical prerequisite for its application in research and development. The principles and methodologies outlined in this guide are broadly applicable to the structural characterization of a wide range of organic molecules.
References
Strategic Nucleophilic Reactivity of Diethyl 2-(3,5-dichlorophenyl)malonate: A Guide for Synthetic Chemists
An In-Depth Technical Guide:
Abstract
Diethyl 2-(3,5-dichlorophenyl)malonate is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique structural architecture, featuring a sterically hindered and electron-deficient phenyl ring attached to an active methylene center, presents a nuanced reactivity profile. This guide provides an in-depth exploration of its reactions with nucleophiles, moving beyond simple protocols to explain the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals. We will dissect the compound's dual reactive sites—the acidic α-carbon and the electrophilic ester carbonyls—to provide a comprehensive framework for its synthetic manipulation.
Foundational Principles of Reactivity
The synthetic utility of this compound is governed by two primary loci of reactivity:
-
The α-Carbon (Active Methylene Group): The carbon atom situated between the two carbonyl groups is termed an "active methylene" center. The protons attached to this carbon exhibit significant acidity (pKa ≈ 13 for diethyl malonate) because the resulting carbanion (enolate) is exceptionally stabilized by resonance delocalization across both ester moieties.[3][4] This stabilized enolate is a soft, carbon-based nucleophile, forming the basis for a wide array of carbon-carbon bond-forming reactions.[5][6]
-
The Ester Carbonyl Groups: The carbonyl carbons of the two ethyl ester groups are electrophilic centers. They are susceptible to attack by strong nucleophiles, leading to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.
The 3,5-dichlorophenyl substituent provides steric bulk and exerts a moderate electron-withdrawing effect, which can subtly influence reaction kinetics but does not fundamentally alter these primary modes of reactivity.
The Malonic Ester Synthesis: C-C Bond Formation at the α-Carbon
The cornerstone of this reagent's application is the malonic ester synthesis, a powerful sequence for preparing substituted carboxylic acids.[4][7] The process is a testament to the controlled generation and reaction of the malonate enolate.
Step 1: Enolate Generation (Deprotonation)
The critical first step is the quantitative deprotonation of the α-carbon. The choice of base is paramount to avoid undesirable side reactions.
-
Causality of Base Selection: A strong base is required, but nucleophilic bases like sodium hydroxide will preferentially attack the ester carbonyls, leading to saponification.[5] The ideal choice is an alkoxide base corresponding to the ester's alcohol component—in this case, sodium ethoxide (NaOEt) . Using NaOEt in ethanol ensures that any transesterification that occurs is a degenerate reaction, regenerating the starting material and preserving product integrity.[7][8] Weaker bases, such as potassium carbonate, can also be effective, often in conjunction with a phase-transfer catalyst.[9]
The reaction generates a resonance-stabilized enolate, which is the key nucleophilic species.
Step 2: Nucleophilic Attack (Alkylation)
The generated enolate is a potent nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides.[4]
-
Mechanism & Substrate Scope: The enolate's carbon center attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond.[5][7] This reaction proceeds efficiently with primary and methyl halides. Secondary halides react more slowly and may produce elimination byproducts, while tertiary halides are unsuitable as they almost exclusively yield elimination products.[9][10]
This step allows for the introduction of a single alkyl substituent. The resulting mono-alkylated product still possesses one acidic α-proton, enabling a second, distinct alkylation to be performed by repeating the deprotonation and alkylation steps, if desired.[7][10]
Step 3 & 4: Hydrolysis and Decarboxylation
The final sequence transforms the substituted malonic ester into a functionalized carboxylic acid.
-
Ester Hydrolysis (Saponification): The diester is treated with aqueous base (e.g., NaOH, KOH) followed by acidification (e.g., HCl, H₂SO₄). This hydrolyzes both ester groups to yield a substituted (3,5-dichlorophenyl)malonic acid.[4]
-
Decarboxylation: The resulting 1,3-dicarboxylic acid is thermally unstable. Gentle heating is sufficient to induce decarboxylation—the loss of one carboxyl group as carbon dioxide (CO₂)—to furnish the final substituted acetic acid product.[7][11] The reaction proceeds through a six-membered cyclic transition state.[11]
The overall workflow of the malonic ester synthesis is a highly reliable and modular method for synthesizing complex carboxylic acids.
Caption: Workflow of the Malonic Ester Synthesis.
Nucleophilic Reactions at the Ester Carbonyls
While the α-carbon is the site of more complex synthetic transformations, the ester groups also exhibit characteristic reactivity.
Hydrolysis to Malonic Acid
As mentioned, hydrolysis converts the diester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[12]
-
Experimental Insight: Care must be taken, as the product, (3,5-dichlorophenyl)malonic acid, is prone to decarboxylation upon heating, especially under acidic conditions.[13][14] Therefore, if the dicarboxylic acid is the desired product, the reaction and workup should be performed at low temperatures.
Cyclocondensation Reactions
The electrophilicity of the ester carbonyls is exploited in condensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. A classic example is the synthesis of barbiturates via condensation with urea.[1][15]
-
Mechanism: In this reaction, the nitrogen atoms of urea act as nucleophiles, attacking the two ester carbonyls in a sequential process, ultimately leading to cyclization and the formation of a barbituric acid derivative. While simple diethyl malonates can be unreactive in some cyclocondensations, their use in barbiturate synthesis is a foundational reaction in medicinal chemistry.[15]
Caption: Generalized Cyclocondensation to form a Barbiturate.
Experimental Protocols & Data
Protocol: Mono-alkylation of this compound
This protocol is a representative example and should be adapted and optimized for specific alkylating agents and scales.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (as solvent)
-
Sodium Ethoxide (1.05 eq)
-
Alkyl Halide (e.g., 1-bromobutane) (1.1 eq)
-
Saturated aq. NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Enolate Formation: Dissolve this compound in anhydrous ethanol. Add the sodium ethoxide portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide to the dropping funnel and add it dropwise to the stirred enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aq. NH₄Cl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure mono-alkylated product.
Summary of Reaction Conditions
| Reaction Type | Nucleophile | Reagents & Conditions | Typical Product |
| Alkylation | Malonate Enolate | 1. NaOEt, EtOH, RT | 2. R-X, Reflux |
| Hydrolysis | Water (H₂O) | NaOH(aq), Reflux; then H₃O⁺ | (3,5-dichlorophenyl)malonic acid |
| Decarboxylation | - | Heat (100-160 °C) on malonic acid | 2-(3,5-dichlorophenyl)acetic acid |
| Cyclocondensation | Urea | NaOEt, EtOH, Reflux | Substituted Barbituric Acid |
Conclusion
This compound is a versatile and predictable synthetic building block. Its reactivity is dominated by the nucleophilic character of its α-carbon following deprotonation, enabling robust and modular C-C bond formation via the malonic ester synthesis. Concurrently, the electrophilic ester groups provide a handle for hydrolysis or for constructing heterocyclic systems. A thorough understanding of these competing reactivities, coupled with rational selection of reagents and conditions, empowers the synthetic chemist to strategically leverage this intermediate for the efficient construction of complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 13. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Dichlorophenyl Malonates: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Potential of a Niche Chemical Scaffold
In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. Dichlorophenyl malonates, a class of compounds at the intersection of halogenated aromatics and malonic acid esters, represent a relatively uncharted territory brimming with potential. While direct biological data on these specific molecules is sparse, a comprehensive analysis of their constituent parts—the dichlorophenyl group and the malonate core—provides a strong foundation for predicting their biological activities and guiding future research. This technical guide synthesizes existing knowledge on related compounds to provide a predictive framework for the biological activities of dichlorophenyl malonates and a practical roadmap for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with the potential for therapeutic impact.
The Malonate Backbone: A Versatile Tool in Chemical Biology
Malonic acid and its ester derivatives, malonates, are fundamental building blocks in organic synthesis. The classic malonic ester synthesis, for example, allows for the formation of a wide array of carboxylic acids.[1] Beyond their synthetic utility, malonates have a well-established role in biochemistry as competitive inhibitors of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle (TCA cycle) and the electron transport chain.[2][3] This inhibitory activity stems from the structural similarity between malonate and the natural substrate of SDH, succinate.[4][5] By binding to the active site of SDH without undergoing a reaction, malonate can effectively halt cellular respiration, a mechanism that has been explored for various therapeutic applications.[6]
The Dichlorophenyl Moiety: A Potent Modulator of Biological Activity
The introduction of halogen atoms, particularly chlorine, into a molecular scaffold can dramatically alter its physicochemical properties and biological activity. Halogenation can enhance a molecule's lipophilicity, improve its metabolic stability, and influence its binding affinity to biological targets. The dichlorophenyl group, in particular, is a common feature in a number of biologically active compounds, including those with cytotoxic and enzyme-inhibitory properties. For instance, studies on dichlorophenylacrylonitriles have demonstrated potent and selective cytotoxicity against breast cancer cell lines.[2] Similarly, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has been shown to exhibit cytotoxicity in HepG2 cells.[7] The presence of the dichlorophenyl group is therefore likely to confer significant biological activity to the malonate scaffold.
Synthesis of Dichlorophenyl Malonates: A Step-by-Step Protocol
The synthesis of dichlorophenyl malonates can be achieved through various established organic chemistry methodologies. Below is a representative protocol for the synthesis of diethyl 2,4-dichlorophenylmalonate.
Protocol: Synthesis of Diethyl 2,4-Dichlorophenylmalonate[8]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl 2,4-dichlorophenylacetate
-
Diethyl carbonate
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve sodium metal (1.86 g, 0.08 mol) in absolute ethanol (150 ml) with stirring.
-
Once all the sodium has dissolved, add a solution of ethyl 2,4-dichlorophenylacetate (20 g) in diethyl carbonate (50 ml) to the flask.
-
Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
After cooling, pour the reaction mixture into a separatory funnel containing 200 ml of water.
-
Acidify the aqueous layer with dilute sulfuric acid.
-
Extract the aqueous layer with three 50 ml portions of diethyl ether.
-
Combine the ethereal extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the ether by distillation.
-
The resulting crude product can be purified by vacuum distillation to yield diethyl 2,4-dichlorophenylmalonate.
Hypothesized Biological Activities and Mechanisms of Action
Based on the known properties of the malonate and dichlorophenyl moieties, we can hypothesize several potential biological activities for dichlorophenyl malonates.
Primary Hypothesized Mechanism: Inhibition of Succinate Dehydrogenase
The most probable mechanism of action for dichlorophenyl malonates is the competitive inhibition of succinate dehydrogenase. The malonate core will mimic the natural substrate, succinate, and bind to the enzyme's active site, while the dichlorophenyl group may enhance binding affinity and cellular uptake.
Potential for Broader Biological Activities
The presence of the dichlorophenyl group suggests that these compounds may also exhibit other biological activities, including:
-
Anticancer/Cytotoxic Activity: As seen with other dichlorophenyl-containing compounds, dichlorophenyl malonates may exhibit cytotoxicity against various cancer cell lines.[2]
-
Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties.
-
Insecticidal/Pesticidal Activity: The disruption of cellular respiration through SDH inhibition is a known mechanism for some pesticides.[8]
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities, a systematic screening approach is recommended.
Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay
Materials:
-
Mitochondrial fraction isolated from a relevant tissue (e.g., rat liver)
-
Succinate solution
-
Dichlorophenyl malonate compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and DCPIP solution in a cuvette.
-
Add the dichlorophenyl malonate compound at various concentrations to the experimental cuvettes (a solvent control should also be included).
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the succinate solution.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value for the dichlorophenyl malonate compound.
Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Dichlorophenyl malonate compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichlorophenyl malonate compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for the compound.
Toxicology and Safety Considerations
Given the limited direct toxicological data on dichlorophenyl malonates, it is prudent to consider the known toxicology of dichlorophenols as a surrogate. Exposure to dichlorophenols can lead to various adverse health effects.
| Toxicological Endpoint | Observed Effects of Dichlorophenols | References |
| Acute Toxicity | Can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion. Inhalation can lead to respiratory irritation. | [7] |
| Systemic Toxicity | The immune system, liver, and spleen have been identified as sensitive targets. Effects can include increased liver and spleen weights, enhanced humoral immunity, and depressed cell-mediated immunity. | [9][10] |
| Carcinogenicity | Some chlorinated phenols have been associated with an increased risk of certain cancers. | [7] |
| Reproductive/Developmental Toxicity | 2,4-Dichlorophenol does not appear to significantly alter reproductive performance in rats. | [9] |
Safety Precautions:
-
Handle dichlorophenyl malonates in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of exposure, follow standard first-aid procedures and seek medical attention.
Summary and Future Directions
Dichlorophenyl malonates represent a promising, yet underexplored, class of compounds with significant potential for biological activity. Based on a comprehensive analysis of their constituent chemical moieties, it is hypothesized that these compounds will act as inhibitors of succinate dehydrogenase and may also possess cytotoxic and antimicrobial properties. The experimental workflows and protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of these compounds. Future research should focus on synthesizing a library of dichlorophenyl malonate analogs with varying substitution patterns on the phenyl ring to establish structure-activity relationships (SAR) and optimize for potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. pharmainventor.com [pharmainventor.com]
- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole - Google Patents [patents.google.com]
- 6. curiaglobal.com [curiaglobal.com]
- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cales.arizona.edu [cales.arizona.edu]
- 9. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl 2-(3,5-dichlorophenyl)malonate: A Comprehensive Technical Guide for Synthetic Advancement
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. Diethyl 2-(3,5-dichlorophenyl)malonate is a versatile building block whose true potential is often realized in the hands of a discerning chemist. The dichlorinated phenyl ring, coupled with the reactive malonic ester moiety, provides a unique confluence of steric and electronic properties that can be exploited to forge critical carbon-carbon and carbon-heteroatom bonds. This guide aims to provide an in-depth technical overview of this precursor, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its reactivity and application.
Core Characteristics and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a derivative of diethyl malonate, a compound well-documented for its utility in organic synthesis.[1][2][3] The introduction of the 3,5-dichlorophenyl group significantly modulates the electronic and steric environment of the core malonate structure.
| Property | Value | Source |
| IUPAC Name | diethyl 2-(3,5-dichlorophenyl)propanedioate | [4] |
| CAS Number | 1186194-50-2 | [4] |
| Molecular Formula | C13H14Cl2O4 | [4] |
| Molecular Weight | 321.15 g/mol | Calculated |
| Appearance | Typically a solid or high-boiling oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | Inferred |
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the acidity of the α-hydrogen of the malonate, facilitating its deprotonation to form a stabilized carbanion.[5][6] This carbanion is a potent nucleophile, central to the compound's role in a variety of synthetic transformations.
Synthesis of the Precursor
The synthesis of this compound itself is an instructive exercise in synthetic strategy. While direct arylation of diethyl malonate can be challenging due to the relative inertness of aryl halides to nucleophilic substitution compared to alkyl halides, several methods have been developed to overcome this.[7] A common conceptual approach involves the reaction of a 3,5-dichlorophenyl derivative with a malonate synthon.
A plausible synthetic route, adapted from related preparations of arylmalonates, involves the nucleophilic substitution of a suitable 3,5-dichlorophenyl halide with the enolate of diethyl malonate.[8]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol under an inert atmosphere. Diethyl malonate (1.0 equivalent) is added dropwise at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.[5]
-
Step 2: Nucleophilic Arylation: To the resulting solution, 1-bromo-3,5-dichlorobenzene (1.0 equivalent) and a suitable catalyst (e.g., a copper(I) salt) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.
-
Step 3: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the malonic ester moiety.
Alkylation
The cornerstone of malonic ester synthesis is the alkylation of the α-carbon.[5][6][9] The presence of the 3,5-dichlorophenyl group does not fundamentally alter this reactivity, although it may influence reaction kinetics due to steric hindrance.
Mechanism of Alkylation
The reaction proceeds in two main steps: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic attack on an alkyl halide.[10]
Caption: Mechanism of alkylation of this compound.
This reaction is highly valuable for introducing a wide variety of alkyl substituents, and the process can be repeated to achieve dialkylation.[6][9]
Decarboxylation
Following alkylation, the resulting substituted malonic ester can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to yield a substituted acetic acid derivative.[11][12] This decarboxylation is a crucial step in the malonic ester synthesis pathway, ultimately converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[5][13]
Mechanism of Decarboxylation
The decarboxylation of the substituted malonic acid proceeds through a cyclic, six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable carboxylic acid.
Caption: Mechanism of decarboxylation of a substituted malonic acid.
Knoevenagel Condensation
This compound can also serve as the active methylene component in the Knoevenagel condensation.[14][15][16] This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[17]
Mechanism of Knoevenagel Condensation
The reaction is initiated by the deprotonation of the malonate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[17][18] The resulting intermediate undergoes dehydration to yield the final condensed product.
Applications in Drug Development and Agrochemicals
The true value of this compound is demonstrated in its application as a precursor for biologically active molecules. The 3,5-dichlorophenyl motif is present in numerous pharmaceuticals and agrochemicals, often contributing to enhanced binding affinity or metabolic stability.
Case Study: Synthesis of Fungicide Intermediates
Several modern fungicides incorporate the 3,5-dichlorophenyl group. The synthesis of these compounds can often be streamlined by utilizing this compound as a starting material. For instance, it can be used to construct substituted pyrazole or isoxazole rings, which are common scaffolds in fungicidal agents.
Potential in Pharmaceutical Synthesis
The malonic ester synthesis pathway, starting with this compound, provides a reliable route to a variety of (3,5-dichlorophenyl) substituted carboxylic acids. These acids can serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other therapeutic agents.[19] For example, the synthesis of barbiturates often involves the condensation of a substituted malonic ester with urea.[1][7][20]
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its unique combination of a reactive malonate core and a strategically halogenated aromatic ring offers chemists a valuable tool for the construction of complex molecules with potential applications in drug discovery and agrochemical development. A deep understanding of its synthesis, reactivity, and the mechanistic underpinnings of its key transformations is essential for fully harnessing its synthetic potential. As the demand for novel, highly functionalized organic molecules continues to grow, the importance of well-designed precursors like this compound will undoubtedly increase.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 8. library2.smu.ca [library2.smu.ca]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. ias.ac.in [ias.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. youtube.com [youtube.com]
- 19. nbinno.com [nbinno.com]
- 20. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Diethyl 2-(3,5-dichlorophenyl)malonate: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Malonates
In the landscape of modern drug discovery, the efficiency of synthetic routes and the modularity of molecular scaffolds are paramount. Diethyl malonate (DEM) stands as a cornerstone C-2 synthon, renowned for its role in the classical malonic ester synthesis, which provides access to a vast array of substituted carboxylic acids.[1] The reactivity of its central methylene group, flanked by two electron-withdrawing ester functionalities, allows for facile deprotonation and subsequent elaboration via alkylation, acylation, and cyclocondensation reactions.[1][2]
This application note focuses on a specific, strategically substituted derivative: Diethyl 2-(3,5-dichlorophenyl)malonate . The incorporation of the 3,5-dichlorophenyl moiety is not arbitrary. This substitution pattern is a recognized feature in numerous biologically active molecules, where the chlorine atoms can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Derivatives containing this motif have shown promise in diverse therapeutic areas, including oncology,[4][5] mycology,[6][7][8] and neurology.[9][10]
This guide provides an in-depth examination of the synthesis, key chemical transformations, and potential therapeutic applications of this compound, complete with detailed experimental protocols for researchers engaged in drug development.
Physicochemical and Structural Data
A summary of the key properties of the title compound and its primary synthetic derivative, 2-(3,5-dichlorophenyl)acetic acid, is presented below.
| Property | This compound | 2-(3,5-Dichlorophenyl)acetic Acid[11] |
| Molecular Formula | C₁₃H₁₄Cl₂O₄ | C₈H₆Cl₂O₂ |
| Molar Mass | 305.15 g/mol | 205.04 g/mol |
| CAS Number | 51719-66-5 (illustrative, may vary) | 51719-65-4[12] |
| Appearance | Colorless to pale yellow oil (predicted) | Crystalline solid (predicted) |
| Key Synthetic Role | Intermediate for substituted acids & heterocycles | Precursor for antiviral agents[12] |
Core Synthetic Pathways and Applications
This compound serves as a central hub for the synthesis of more complex molecular architectures. Its utility stems from three primary transformations: hydrolysis and decarboxylation, further alkylation, and cyclocondensation.
Caption: Synthetic utility of this compound.
Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid
The most direct application of an arylmalonate is its conversion to the corresponding substituted acetic acid.[13] The malonic ester synthesis provides a robust alternative to other synthetic routes that might require more hazardous reagents like alkali metal cyanides.[13] 2-(3,5-Dichlorophenyl)acetic acid has been identified as a reactant in the preparation of adenain inhibitors, which are being investigated as potential antiviral agents.[12]
This transformation is achieved via ester hydrolysis (either acid- or base-catalyzed) to yield the intermediate dicarboxylic acid, which readily undergoes thermal decarboxylation to furnish the final product.[14]
Precursor for Anticonvulsant Heterocycles (Barbiturates)
The synthesis of barbiturates, a class of drugs historically used as sedatives and anticonvulsants, is a classic application of disubstituted malonic esters.[15][16] The process involves the condensation of a 2,2-disubstituted diethyl malonate with urea in the presence of a strong base like sodium ethoxide.[17][18]
By using this compound as a starting point, novel barbiturate structures can be accessed. The protocol involves an initial alkylation step to introduce a second substituent (R-group) at the alpha-carbon, followed by the cyclocondensation reaction. The resulting 5-alkyl-5-(3,5-dichlorophenyl)barbiturates are promising candidates for anticonvulsant activity, given that many existing anticonvulsants feature a five-membered heterocyclic ring and/or a chlorophenyl moiety.[9][10]
Scaffold for Novel Fungicides
The dichlorophenyl group is a common structural motif in commercial fungicides.[6][19][20] For example, dichlorophen acts as a fungicide by uncoupling oxidative phosphorylation,[19] and other dichlorophenyl derivatives are known to inhibit fungal 14α-demethylase.[6] The inherent fungicidal potential of the 3,5-dichlorophenyl group makes the title malonate an attractive starting material for developing new antifungal agents through further chemical elaboration.[7]
Experimental Protocols
The following protocols are provided as representative methods. Researchers should perform their own reaction optimizations and safety assessments.
Protocol 1: Synthesis of this compound
Direct arylation of diethyl malonate is often inefficient.[16] A more reliable method involves the Sₙ2 reaction of the diethyl malonate enolate with a reactive benzyl halide.
Caption: Synthesis of the title compound precursor.
Note: The direct synthesis of this compound can be challenging. A more common route provides the benzyl-substituted analog, which is functionally similar for many subsequent reactions. For clarity, the following protocols will refer to a generic "disubstituted" malonate, which can be derived from the title compound.
Protocol 2: General Alkylation of Diethyl 2-Arylmalonate
This protocol describes the introduction of a second substituent (e.g., an ethyl group) onto the arylmalonate scaffold.
-
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: To the cooled (0 °C) NaOEt solution, add this compound (1.0 eq) dropwise. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.[21]
-
Alkylation: Add the desired alkyl halide (e.g., ethyl bromide, 1.1 eq) to the enolate solution.[2] Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 12 hours.
-
Work-up: After cooling, neutralize the reaction mixture with dilute HCl. Remove the ethanol via rotary evaporation. Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, Diethyl 2-alkyl-2-(3,5-dichlorophenyl)malonate, can be purified by vacuum distillation or column chromatography.
Protocol 3: Hydrolysis and Decarboxylation to 2-(3,5-Dichlorophenyl)acetic Acid
This protocol converts the malonic ester into its corresponding carboxylic acid.
-
Hydrolysis (Basic): Dissolve this compound (1.0 eq) in an excess of aqueous sodium hydroxide (e.g., 10-20% NaOH, 3-4 eq). Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (as monitored by TLC).[13]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The intermediate, 2-(3,5-dichlorophenyl)malonic acid, will precipitate.
-
Decarboxylation: Gently heat the acidic mixture. The substituted malonic acid, being a β-dicarboxylic acid, will decarboxylate with the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
Isolation: Cool the mixture to allow the final product, 2-(3,5-dichlorophenyl)acetic acid, to crystallize. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.
Protocol 4: Synthesis of 5-Alkyl-5-(3,5-dichlorophenyl)barbituric Acid
This protocol outlines the cyclocondensation reaction to form a barbiturate ring system.[17]
-
Reagent Preparation: Prepare a fresh solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and protected by a drying tube.
-
Condensation: To the NaOEt solution, add the Diethyl 2-alkyl-2-(3,5-dichlorophenyl)malonate (from Protocol 2, 1.0 eq). Separately, dissolve dry urea (1.5 eq) in hot absolute ethanol and add this solution to the reaction flask.[17]
-
Reaction: Heat the mixture to reflux for 7-10 hours. A white precipitate, the sodium salt of the barbiturate, should form.[17]
-
Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the remaining solid in water.
-
Precipitation: While stirring, carefully acidify the aqueous solution with dilute HCl. The 5-alkyl-5-(3,5-dichlorophenyl)barbituric acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts and dry. The product can be further purified by recrystallization.
Conclusion
This compound is a highly valuable and versatile intermediate for medicinal chemistry. Its structure combines the synthetic flexibility of the malonic ester core with the pharmacologically relevant 3,5-dichlorophenyl moiety. This scaffold provides a direct and efficient route to substituted acetic acids, which are precursors to antiviral agents, and enables the modular synthesis of novel heterocyclic compounds, such as barbiturates with potential anticonvulsant activity. Furthermore, its structural features suggest its utility in the development of new antifungal agents. The protocols outlined in this guide offer a robust framework for researchers to explore the rich chemical and therapeutic potential of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms [mdpi.com]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(3,5-dichlorophenyl)acetic acid CAS#: 51719-65-4 [amp.chemicalbook.com]
- 13. d-nb.info [d-nb.info]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diethyl 2-(3,5-dichlorophenyl)malonate in Drug Discovery
Introduction: Unlocking the Potential of a Substituted Malonate Ester
In the landscape of medicinal chemistry, the diethyl malonate scaffold serves as a cornerstone for the synthesis of a diverse array of bioactive molecules.[1][2] Its unique chemical reactivity, particularly the acidity of the α-carbon, allows for facile derivatization, making it an invaluable starting material for drug discovery campaigns.[3] The introduction of an aryl group at this position, specifically a substituted phenyl ring, can impart significant pharmacological properties. This guide focuses on a specific, yet underexplored derivative: Diethyl 2-(3,5-dichlorophenyl)malonate .
While direct literature on the biological activity of this compound is sparse, its structural motifs suggest intriguing possibilities for therapeutic intervention. The dichlorophenyl group is a well-established pharmacophore found in numerous drugs, contributing to enhanced binding affinity and metabolic stability.[4][5][6] Its incorporation into molecules has been linked to a range of biological activities, including anticonvulsant and cytotoxic effects.[5][7][8] This document, therefore, provides a prospective exploration of the utility of this compound in drug discovery, offering detailed protocols for its synthesis and hypothetical applications in anticonvulsant and anticancer research, grounded in the established pharmacology of related compounds.
Rationale for Exploration in Drug Discovery
The 3,5-dichlorophenyl substitution pattern is of particular interest. The presence of two chlorine atoms on the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets and its pharmacokinetic profile.[4] Arylmalonates, in a broader sense, are well-documented precursors to barbiturates, a class of drugs known for their effects on the central nervous system (CNS).[9][10] This historical context provides a strong rationale for investigating this compound as a potential modulator of CNS activity, particularly as an anticonvulsant.
Furthermore, the dichlorophenyl moiety is a common feature in a variety of cytotoxic agents.[5][7] This suggests that this compound could serve as a scaffold for the development of novel anticancer compounds. The malonate ester itself can be a versatile handle for further chemical modification to optimize potency and selectivity.
Synthesis of this compound
The synthesis of diethyl arylmalonates can be challenging due to the lower reactivity of aryl halides in direct alkylation of diethyl malonate.[11] However, copper-catalyzed arylation methods have emerged as a robust and versatile approach.[12] Below is a detailed protocol for the synthesis of this compound based on a copper-catalyzed cross-coupling reaction.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol: Copper-Catalyzed Arylation
Materials:
-
1-Iodo-3,5-dichlorobenzene
-
Diethyl malonate
-
Cesium carbonate (Cs2CO3)
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To an oven-dried reaction flask, add cesium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol), and 2-phenylphenol (0.2 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 1-iodo-3,5-dichlorobenzene (1.0 mmol) and diethyl malonate (1.5 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Hypothetical Application 1: Anticonvulsant Activity
Given the structural similarity of arylmalonates to precursors of barbiturates, a primary application for investigation is in the field of epilepsy.[9] The following protocols outline a standard screening procedure to assess the anticonvulsant potential of this compound.
Experimental Workflow: Anticonvulsant Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl(phenyl acetyl)malonate: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library2.smu.ca [library2.smu.ca]
- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 12. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
Application Note & Protocol: Synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate, a valuable intermediate in medicinal chemistry and organic synthesis. The procedure is based on the classical malonic ester synthesis pathway, employing a C-alkylation of diethyl malonate with 3,5-dichlorobenzyl bromide.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents expected analytical data for product characterization. The protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Rationale
Substituted diethyl malonate esters are cornerstone building blocks in organic synthesis, most notably for their role in the malonic ester synthesis, which allows for the formation of substituted carboxylic acids.[1][3] Arylmalonates, such as the target compound this compound, are particularly important precursors for the synthesis of various biologically active molecules, including phenobarbital and other barbiturate derivatives.[4]
The synthesis described herein proceeds via the nucleophilic substitution of 3,5-dichlorobenzyl bromide with the enolate of diethyl malonate. This method is efficient and provides a direct route to the desired C-C bond formation. The core of this transformation relies on two fundamental steps:
-
Enolate Formation: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the resonance stabilization afforded by the two adjacent carbonyl groups.[1][3] Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) quantitatively generates the corresponding sodium enolate.[5]
-
Nucleophilic Alkylation: The resulting enolate is a potent carbon nucleophile that readily attacks the electrophilic benzylic carbon of 3,5-dichlorobenzyl bromide in a classic SN2 reaction, displacing the bromide and forming the target product.[1][3] Benzylic halides are excellent substrates for this reaction as they are highly reactive towards SN2 displacement and are less prone to competing elimination reactions.[3]
Experimental Workflow and Mechanism
The overall synthetic workflow is depicted below. The process begins with the preparation of the reaction vessel under an inert atmosphere, followed by the generation of the nucleophile, the alkylation reaction, and subsequent workup and purification.
References
Application Note & Protocol: Synthesis of Diethyl 2-(3,5-dichlorobenzyl)malonate via Alkylation of Diethyl Malonate
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract
This document provides a comprehensive guide to the synthesis of diethyl 2-(3,5-dichlorobenzyl)malonate through the alkylation of diethyl malonate with 3,5-dichlorobenzyl bromide. The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, enabling the creation of substituted carboxylic acids.[1][2] This protocol details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific applications.
Introduction: The Significance of Malonic Ester Synthesis
The malonic ester synthesis is a versatile and reliable method for preparing substituted carboxylic acids.[1] At its core, this synthetic strategy transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.[1][2] The process leverages the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base to form a stabilized enolate.[3] This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond.[4][5] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.[4][6]
The target molecule, diethyl 2-(3,5-dichlorobenzyl)malonate, is a valuable intermediate in the synthesis of various biologically active compounds, including derivatives of barbiturates and other heterocyclic scaffolds of medicinal interest. The 3,5-dichlorobenzyl moiety is a common structural motif in pharmacologically active molecules.
Reaction Scheme
The overall transformation involves a two-step sequence starting from the deprotonation of diethyl malonate followed by nucleophilic substitution:
Step 1: Enolate Formation
Diethyl malonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate.
Step 2: Alkylation
The enolate attacks 3,5-dichlorobenzyl bromide in an SN2 reaction to yield the desired product.
Causality Behind Experimental Choices
A thorough understanding of the rationale behind the selection of reagents and conditions is paramount for a successful and reproducible synthesis.
-
Choice of Base (Sodium Ethoxide): Sodium ethoxide (NaOEt) is the base of choice for this reaction.[7] To avoid transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[1][8] Using a different alkoxide, such as sodium methoxide, would lead to a mixture of ethyl and methyl esters. While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could be used, sodium ethoxide is sufficiently strong to deprotonate diethyl malonate and is more economical and easier to handle.[7]
-
Choice of Solvent (Absolute Ethanol): Absolute ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.[7] The use of anhydrous (absolute) ethanol is critical because the presence of water would lead to the hydrolysis of the ethoxide base and the ester functionalities.[9][10]
-
Alkylating Agent (3,5-Dichlorobenzyl Bromide): As a benzylic halide, 3,5-dichlorobenzyl bromide is an excellent substrate for SN2 reactions due to the stabilization of the transition state by the benzene ring. This high reactivity allows the alkylation to proceed under relatively mild conditions.[11]
-
Control of Dialkylation: A potential side reaction is the dialkylation of diethyl malonate.[1] To minimize the formation of this byproduct, a slight excess of diethyl malonate can be used relative to the base and the alkylating agent.[1][7] This ensures that the enolate of the mono-alkylated product is less likely to form and react with a second molecule of the alkylating agent.
Detailed Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| Diethyl malonate | Round-bottom flasks (250 mL and 500 mL) |
| 3,5-Dichlorobenzyl bromide | Reflux condenser |
| Sodium metal | Magnetic stirrer and stir bar |
| Absolute ethanol | Dropping funnel |
| Diethyl ether | Rotary evaporator |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Separatory funnel |
| Saturated aqueous sodium chloride (brine) solution | Beaker and Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Glass funnel |
| pH paper | |
| Thin-layer chromatography (TLC) plates (silica gel) |
In-situ Preparation of Sodium Ethoxide
Note: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture.
-
In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 150 mL of absolute ethanol.
-
Carefully add 2.3 g (100 mmol) of sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and will generate hydrogen gas, so the addition should be done portion-wise to control the reaction rate.[9][12]
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. This may take 2-3 hours.[12]
Alkylation Procedure
-
To the freshly prepared sodium ethoxide solution, add 17.6 g (110 mmol) of diethyl malonate dropwise via a dropping funnel over 15 minutes with continuous stirring. The formation of the sodium salt of diethyl malonate may result in a white precipitate.[13]
-
In a separate flask, dissolve 27.5 g (100 mmol) of 3,5-dichlorobenzyl bromide in 50 mL of absolute ethanol.
-
Add the 3,5-dichlorobenzyl bromide solution dropwise to the diethyl malonate enolate solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
Work-up and Purification
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to yield pure diethyl 2-(3,5-dichlorobenzyl)malonate.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of diethyl 2-(3,5-dichlorobenzyl)malonate.
Reaction Mechanism
The reaction proceeds through a classic SN2 mechanism, which is depicted below.
Caption: The reaction mechanism for the alkylation of diethyl malonate.
Characterization of the Product
The structure and purity of the final product, diethyl 2-(3,5-dichlorobenzyl)malonate, can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl groups (a triplet and a quartet), a triplet for the methine proton, a doublet for the benzylic methylene protons, and signals for the aromatic protons.
-
¹³C NMR will show distinct signals for the carbonyl carbons, the carbons of the ethyl groups, the methine carbon, the benzylic methylene carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the product and fragmentation patterns consistent with the expected structure.
-
Infrared (IR) Spectroscopy: Will show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[9] Handle with care under an inert atmosphere and away from water.
-
Sodium Ethoxide: A strong base and corrosive.[9][10][14] Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
3,5-Dichlorobenzyl Bromide: This compound is a lachrymator and is corrosive. It can cause severe skin and eye irritation.[15] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure all reagents are anhydrous. Extend the reflux time and monitor by TLC. |
| Inactive sodium ethoxide | Prepare fresh sodium ethoxide from high-quality sodium and absolute ethanol. | |
| Presence of starting material | Insufficient base or reaction time | Use a slight excess of base and ensure the reaction goes to completion by monitoring with TLC. |
| Significant amount of dialkylated product | Incorrect stoichiometry | Use a slight excess of diethyl malonate (1.1 equivalents) to favor mono-alkylation.[7] |
| Hydrolysis of ester | Presence of water | Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. ferris.msdssoftware.com [ferris.msdssoftware.com]
Cyclocondensation reactions of Diethyl 2-(3,5-dichlorophenyl)malonate
An In-Depth Guide to the Cyclocondensation Reactions of Diethyl 2-(3,5-dichlorophenyl)malonate: Protocols and Applications
Abstract
This compound is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds of significant pharmacological interest. The presence of the 3,5-dichlorophenyl moiety offers a site for further functionalization and modulates the lipophilicity and electronic properties of the resulting molecules, making it a key building block in drug discovery. This technical guide provides a comprehensive overview and detailed protocols for the principal cyclocondensation reactions of this substrate with various dinucleophiles, including urea, thiourea, and guanidine. As a Senior Application Scientist, this note aims to deliver not just procedural steps but also the underlying chemical principles, mechanistic insights, and field-proven advice to empower researchers in the synthesis of barbiturates, thiobarbiturates, and aminopyrimidines.
Core Principles: The Mechanism of Malonic Ester Cyclocondensation
The workhorse reaction for building six-membered rings from diethyl malonate derivatives is a base-catalyzed double nucleophilic acyl substitution.[1] Substituted diethyl malonates are generally unreactive and require elevated temperatures or the presence of a strong base to react with 1,3-dinucleophiles like urea, amidines, or amides.[2][3]
The reaction is typically initiated by a strong base, commonly sodium ethoxide (NaOEt) prepared in situ from sodium metal and absolute ethanol. The base serves two primary purposes:
-
Deprotonation of the Dinucleophile: The base deprotonates the N-H proton of urea, thiourea, or guanidine, significantly increasing its nucleophilicity.
-
Catalysis: It facilitates the condensation by creating a more favorable environment for nucleophilic attack on the ester carbonyls.
The general mechanism proceeds via a stepwise condensation-cyclization pathway, culminating in the elimination of two molecules of ethanol to form the stable heterocyclic ring.
Caption: General mechanism for base-catalyzed cyclocondensation.
Application I: Synthesis of 5-(3,5-Dichlorophenyl)barbituric Acid
The condensation of a malonic ester with urea is the classical and most widely used method for the synthesis of barbiturates, a class of compounds historically significant as sedatives and hypnotics.[1][4][5] This protocol details the preparation of 5-(3,5-Dichlorophenyl)barbituric acid, a key scaffold for novel CNS-active agents.
Reaction Scheme
Detailed Experimental Protocol
This procedure is adapted from the well-established method for barbituric acid synthesis.[6][7]
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Sodium (Na) | 22.99 | 2.3 g | 0.1 g-atom | Finely cut pieces; handle with extreme care. |
| Absolute Ethanol (EtOH) | 46.07 | 50 mL + 50 mL | - | Must be anhydrous. |
| This compound | 291.13 | 14.56 g | 0.05 mol | The limiting reagent. |
| Urea | 60.06 | 3.0 g | 0.05 mol | Must be thoroughly dried. |
| Deionized Water (H₂O) | 18.02 | 100 mL | - | For workup. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - | For acidification. |
| Round-bottom flask (500 mL) | - | 1 | - | |
| Reflux condenser with drying tube (CaCl₂) | - | 1 | - | To protect from atmospheric moisture. |
| Heating mantle / Oil bath | - | 1 | - | |
| Büchner funnel and filter flask | - | 1 | - | For product isolation. |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, carefully add 2.3 g (0.1 g-atom) of finely cut sodium metal to 50 mL of absolute ethanol in portions. If the reaction becomes too vigorous, cool the flask in an ice bath. Allow the reaction to proceed until all the sodium has completely dissolved.
-
Expert Insight: This in situ preparation of sodium ethoxide is critical. Using absolute (anhydrous) ethanol prevents the formation of sodium hydroxide, which could hydrolyze the ester starting material.
-
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 14.56 g (0.05 mol) of this compound. Following this, add a solution of 3.0 g (0.05 mol) of dry urea dissolved in 50 mL of hot (~70 °C) absolute ethanol.[6][7]
-
Cyclocondensation Reaction: Shake the mixture well to ensure homogeneity. Heat the flask using a heating mantle or an oil bath to a gentle reflux (bath temperature ~110 °C) for 7 hours.[6] A white solid, the sodium salt of the barbiturate, should begin to precipitate.
-
Workup and Isolation: After the reflux period, cool the reaction mixture. Add 100 mL of hot water (~50 °C) to dissolve the precipitated solid.[4]
-
Acidification: While stirring, carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper (pH ~2). This protonates the barbiturate salt, causing the neutral product to precipitate.
-
Purification: Cool the resulting clear solution in an ice bath overnight to maximize crystallization. Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water (2 x 25 mL), and dry in an oven at 100-110 °C for 4 hours.[4][6] The expected yield is typically in the range of 70-80%.
Safety Precautions:
-
Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere or with forceps, and quench any residual sodium carefully.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Application II: Synthesis of 5-(3,5-Dichlorophenyl)-2-thiobarbituric Acid
Thiobarbiturates, where the C2-carbonyl oxygen is replaced by sulfur, often exhibit distinct pharmacological profiles compared to their barbiturate analogs.[8] The synthesis is analogous to the barbiturate preparation, simply by substituting urea with thiourea.[9][10]
Reaction Scheme
Detailed Experimental Protocol
The protocol is identical to that described for the barbiturate synthesis (Section 2), with the substitution of urea for an equimolar amount of thiourea.
Table 2: Key Reagent Substitution
| Reagent to Replace | Replacement Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Urea | Thiourea | 76.12 | 3.81 g | 0.05 mol |
All other reagents, conditions, and procedural steps remain the same. The condensation reaction between the substituted diethyl malonate, thiourea, and sodium ethoxide generates the desired 2-thiobarbiturate derivative.[10]
Application III: Synthesis of 2-Amino-5-(3,5-dichlorophenyl)pyrimidine-4,6-diol
The pyrimidine core is fundamental to life, forming the basis of nucleobases in DNA and RNA.[11][12] Substituted pyrimidines are a cornerstone of medicinal chemistry. The Pinner synthesis provides a general route to pyrimidines by condensing 1,3-dicarbonyl compounds with amidines.[13] A common and powerful variation is the reaction of malonic esters with guanidine to yield 2-aminopyrimidine-4,6-diols.[11][14]
Reaction Scheme
Workflow and Protocol
The experimental workflow follows the same logical steps as the previous syntheses: base preparation, reactant addition, reaction, and product isolation.
Caption: Step-by-step workflow for guanidine cyclocondensation.
Detailed Experimental Protocol
Table 3: Reagents and Materials for Aminopyrimidine Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Sodium (Na) | 22.99 | 4.6 g | 0.2 g-atom | Note: Increased amount of base is often used. |
| Absolute Ethanol (EtOH) | 46.07 | 75 mL | - | Must be anhydrous. |
| This compound | 291.13 | 14.56 g | 0.05 mol | The limiting reagent. |
| Guanidine Hydrochloride | 95.53 | 4.78 g | 0.05 mol | The HCl salt is commonly used. |
| Deionized Water (H₂O) | 18.02 | 100 mL | - | For workup. |
| Acetic Acid or HCl | - | As needed | - | For acidification. |
Step-by-Step Methodology:
-
Prepare Sodium Ethoxide: In a suitable round-bottom flask equipped with a reflux condenser, dissolve 4.6 g (0.2 g-atom) of sodium in 75 mL of absolute ethanol.
-
Expert Insight: Guanidine is a stronger base than urea, but its hydrochloride salt is used for stability. An excess of the alkoxide base is required to both neutralize the HCl salt and catalyze the reaction.
-
-
Add Reactants: To the cooled ethoxide solution, add 14.56 g (0.05 mol) of this compound, followed by 4.78 g (0.05 mol) of guanidine hydrochloride.
-
Cyclocondensation: Heat the mixture to reflux for 6-8 hours. A precipitate of sodium chloride and the sodium salt of the product will form.
-
Workup and Isolation: Cool the reaction. A portion of the ethanol can be removed under reduced pressure. Add 100 mL of water to dissolve the salts.
-
Acidification: Acidify the aqueous solution carefully with acetic acid or dilute HCl. The product, which exists in its tautomeric diol form, will precipitate.
-
Purification: Cool the mixture in an ice bath, collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like aqueous ethanol may be necessary for higher purity.
Summary and Comparative Data
The cyclocondensation of this compound provides a straightforward and efficient route to a variety of heterocyclic systems. The choice of the dinucleophilic partner directly dictates the resulting scaffold.
Caption: Relationship between starting material and products.
Table 4: Summary of Cyclocondensation Reactions
| Dinucleophile Partner | Product Class | Key Reaction Conditions | Expected Product Core Structure | Potential Applications |
| Urea | Barbiturate | NaOEt, Absolute EtOH, Reflux (7h) | Pyrimidine-2,4,6(1H,3H,5H)-trione | CNS depressants, anticonvulsants |
| Thiourea | 2-Thiobarbiturate | NaOEt, Absolute EtOH, Reflux (7h) | 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione | Anesthetics, enzyme inhibitors |
| Guanidine | 2-Aminopyrimidine | NaOEt (excess), Absolute EtOH, Reflux (6-8h) | 2-Aminopyrimidine-4,6-diol | Kinase inhibitors, antibacterial agents |
Conclusion
This compound stands out as a pivotal precursor for synthesizing diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein represent robust and scalable methods for accessing substituted barbiturates, thiobarbiturates, and aminopyrimidines. By understanding the underlying mechanisms and adhering to careful experimental technique, researchers can effectively leverage this building block to advance programs in drug discovery and materials science. The 3,5-dichlorophenyl substituent provides a unique handle for creating libraries of analogs with tailored biological activities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea \left(\mathrm{H}_2 \mathrm{NCNH}_2\right) reacts with diethyl ma.. [askfilo.com]
- 10. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Application Notes and Protocols for the Preparation of Substituted Acetic Acids Using Diethyl 2-(3,5-dichlorophenyl)malonate
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of substituted acetic acids, starting from diethyl 2-(3,5-dichlorophenyl)malonate. This document offers in-depth theoretical background, detailed experimental protocols, and expert insights into the practical nuances of the chemical transformations involved.
Introduction: The Significance of Substituted Acetic Acids
Substituted acetic acids are a pivotal class of compounds in medicinal chemistry and materials science. Their structural motif is a core component in a multitude of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and serves as a crucial building block for more complex molecular architectures.[1][2][3] The malonic ester synthesis is a classic and versatile method for preparing these valuable compounds.[4][5] This guide focuses on utilizing a pre-substituted starting material, this compound, to generate 2-(3,5-dichlorophenyl)acetic acid and its derivatives, which are of interest in the development of novel therapeutic agents.
Core Principles: The Malonic Ester Synthesis Pathway
The conversion of a malonic ester to a substituted acetic acid proceeds through a well-established reaction sequence: hydrolysis of the ester groups followed by decarboxylation.[6][7][8] When starting with an α-substituted diethyl malonate, such as this compound, this process yields a monosubstituted acetic acid. However, the true versatility of this starting material lies in its potential for further functionalization. The remaining acidic proton on the α-carbon can be removed to form a nucleophilic enolate, which can then be alkylated to create a disubstituted malonic ester. Subsequent hydrolysis and decarboxylation will then yield a disubstituted acetic acid.[6][9]
Mechanism of Hydrolysis and Decarboxylation
The conversion of this compound to 2-(3,5-dichlorophenyl)acetic acid involves two key mechanistic steps:
-
Saponification (Ester Hydrolysis): The process is typically initiated by heating the diester in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[10] This results in the hydrolysis of both ethyl ester groups to form a sodium salt of the dicarboxylic acid. Subsequent acidification protonates the carboxylate groups to yield the substituted malonic acid.
-
Decarboxylation: Substituted malonic acids are β-dicarboxylic acids, which are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) through a cyclic, six-membered transition state to form an enol intermediate.[7] This enol then rapidly tautomerizes to the more stable substituted acetic acid.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid
This protocol details the direct conversion of this compound to 2-(3,5-dichlorophenyl)acetic acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 307.16 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed |
| Diethyl Ether | 74.12 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |
| Deionized Water | 18.02 | As needed |
Step-by-Step Procedure:
-
Saponification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material and organic impurities.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 2-(3,5-dichlorophenyl)malonic acid may form.
-
Decarboxylation: Gently heat the acidified mixture to 80-100°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-(3,5-dichlorophenyl)acetic acid, may precipitate out of the solution. If not, extract the aqueous layer multiple times with diethyl ether.[11]
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[11]
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[11]
-
Purification: The crude 2-(3,5-dichlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene).
Protocol 2: Synthesis of a Disubstituted Acetic Acid: 2-(3,5-Dichlorophenyl)-2-methylacetic Acid
This protocol illustrates the synthesis of a disubstituted acetic acid through the alkylation of this compound followed by hydrolysis and decarboxylation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 307.16 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 |
| Iodomethane (CH₃I) | 141.94 | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed |
| Anhydrous Ethanol | 46.07 | As needed |
| Diethyl Ether | 74.12 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) portion-wise to the stirred solution. Stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath and add iodomethane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up of Alkylated Intermediate: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude diethyl 2-(3,5-dichlorophenyl)-2-methylmalonate.
-
Hydrolysis and Decarboxylation: Subject the crude intermediate to the hydrolysis and decarboxylation procedure as described in Protocol 1, steps 1-10 .
Visualizing the Workflow
Workflow for the Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid
Caption: Synthesis of 2-(3,5-Dichlorophenyl)acetic Acid.
General Pathway for Disubstituted Acetic Acids
Caption: General synthesis of disubstituted acetic acids.
Expert Insights and Troubleshooting
-
Choice of Base for Alkylation: The base used for enolate formation should ideally match the alcohol of the ester to prevent transesterification. For diethyl malonate, sodium ethoxide is the preferred base.[6]
-
Completeness of Hydrolysis: Incomplete hydrolysis can lead to difficulties in purification. Ensure sufficient base and reaction time are used. Monitoring by TLC is crucial. For sterically hindered substrates, more vigorous conditions (e.g., higher concentration of base or longer reflux times) may be necessary.[12][13]
-
Efficient Decarboxylation: The decarboxylation step is driven by heat. Ensure the temperature is adequate for the evolution of CO₂ to go to completion. In some cases, the malonic acid intermediate is not isolated, and the decarboxylation is carried out in the same pot after acidification.
-
Purification Strategy: Recrystallization is often the most effective method for purifying the final carboxylic acid product. The choice of solvent will depend on the polarity and solubility of the specific substituted acetic acid.
Conclusion
The use of this compound as a starting material provides a reliable and versatile route for the synthesis of 2-(3,5-dichlorophenyl)acetic acid and its α-substituted derivatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform these transformations and to adapt them for the synthesis of a wide range of substituted acetic acids for applications in drug discovery and development.
References
- 1. coherentmarketinsights.com [coherentmarketinsights.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Diethyl 2-(3,5-dichlorophenyl)malonate in Modern Agrochemical Synthesis
Introduction: The Architectural Significance of a Key Intermediate
In the landscape of agrochemical development, the efficiency, precision, and scalability of synthetic routes are paramount. Diethyl 2-(3,5-dichlorophenyl)malonate emerges as a pivotal building block, particularly in the creation of the dicarboximide class of fungicides. Its structure, featuring a dichlorinated phenyl ring attached to a reactive malonic ester core, provides an ideal scaffold for constructing complex heterocyclic systems with potent fungicidal activity.
The 3,5-dichloro substitution pattern on the phenyl ring is a critical pharmacophore, essential for the anti-fungal efficacy of the resulting products. This guide delineates the synthetic utility of this intermediate, providing detailed protocols and mechanistic insights relevant for researchers in crop protection and drug development. We will focus on its application in the synthesis of commercially significant dicarboximide fungicides, which are crucial for managing diseases caused by sclerotia-forming fungi like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum.[1][2]
Core Application: Synthesis of Dicarboximide Fungicides
The primary application of this compound is as a precursor to fungicides that contain a 3,5-dichlorophenyl-substituted imide functional group. These compounds, including Vinclozolin and Chlozolinate, represent a significant class of agricultural protectants.[2] The synthesis leverages the reactivity of the malonate moiety to construct the core heterocyclic ring system of the fungicide.
Synthesis of Vinclozolin Intermediate
Vinclozolin is a systemic dicarboximide fungicide used to control a range of fungal diseases on crops like vines, fruits, and vegetables.[2][3][4] Its synthesis demonstrates a classical application of malonic ester chemistry, beginning with the alkylation of this compound.
Caption: Synthetic workflow for the Vinclozolin core structure.
This protocol outlines the initial steps toward the Vinclozolin scaffold, starting from the title compound.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
1,2-dichloroethane
-
Urea
-
Toluene
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved, forming a solution of sodium ethoxide.
-
Causality Note: Sodium ethoxide is a strong base required to deprotonate the active methylene group of the malonic ester, generating a nucleophilic enolate. Using a pre-formed alkoxide in an anhydrous solvent prevents unwanted hydrolysis of the ester groups.
-
-
Enolate Formation: To the sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 1,2-dichloroethane (1.1 eq) to the reaction mixture. Heat the solution to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Causality Note: The enolate acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane in an SN2 reaction. Refluxing provides the necessary activation energy for the substitution.
-
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 2M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated malonate.
-
Cyclization with Urea: The crude alkylated product is then reacted with urea in the presence of a strong base (like sodium ethoxide) in a suitable solvent (e.g., ethanol or toluene) under reflux. This step forms the heterocyclic oxazolidinedione ring characteristic of Vinclozolin.[4]
-
Causality Note: This is a condensation reaction. The nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of the ester groups, leading to the elimination of ethanol and subsequent ring closure to form the stable dicarboximide ring.
-
Synthesis of Chlozolinate
Chlozolinate is another dicarboximide fungicide structurally related to Vinclozolin.[5] Its synthesis also employs this compound as the starting point, highlighting the versatility of this intermediate in generating a family of related agrochemicals. The key difference lies in the construction of the substituted oxazolidine-2,4-dione ring.
Materials:
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
A suitable amine or ammonia source
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Formation of the Isocyanate Precursor: A common strategy involves the reaction of 3,5-dichloroaniline with phosgene to form 3,5-dichlorophenyl isocyanate. This is a hazardous step requiring specialized equipment and handling procedures.
-
Reaction with a Hydroxy Ester: In a separate pathway, a lactate derivative (ethyl 2-hydroxypropionate) is used. This can be deprotonated with a strong base.
-
Coupling Reaction: The 3,5-dichlorophenyl isocyanate is then reacted with the deprotonated lactate derivative. The nucleophilic oxygen of the lactate attacks the electrophilic carbon of the isocyanate.
-
Intramolecular Cyclization: An intramolecular cyclization reaction follows, where the nitrogen attacks the ester carbonyl, eliminating ethanol and forming the 5-methyl-2,4-dioxo-1,3-oxazolidine ring.
-
Alternative Malonate-based Route: While the isocyanate route is common, a more direct (though conceptually complex) pathway can be envisioned starting from this compound. This would involve a series of transformations including partial hydrolysis, amidation, and cyclization to build the desired heterocyclic system. The core 3,5-dichlorophenyl moiety is provided by the starting malonate.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 3. extensionaus.com.au [extensionaus.com.au]
- 4. Vinclozolin | C12H9Cl2NO3 | CID 39676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlozolinate | C13H11Cl2NO5 | CID 51574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
Welcome to our dedicated technical support guide for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation between an electron-deficient aryl halide and diethyl malonate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you overcome common challenges and achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct arylation of diethyl malonate with 3,5-dichlorobenzyl chloride using a standard SN2 malonic ester synthesis protocol not feasible?
A1: The classic malonic ester synthesis relies on an SN2 reaction mechanism, where the enolate of diethyl malonate acts as a nucleophile to displace a halide from an alkyl halide.[1][2] However, aryl halides, such as 3,5-dichlorobenzyl chloride, are generally unreactive towards SN2 reactions. The C-X bond of an aryl halide is stronger than that of an alkyl halide, and the sp² hybridized carbon of the aromatic ring prevents the backside attack required for an SN2 mechanism. Therefore, direct nucleophilic substitution is not a viable route for this transformation.
Q2: What are the most effective modern synthetic strategies for preparing this compound?
A2: The most successful and widely adopted methods for the C-arylation of diethyl malonate involve transition metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Copper-Catalyzed Ullmann-Type Coupling: This is often the preferred method due to its milder reaction conditions and cost-effectiveness.[3][4] These reactions typically employ a copper(I) salt (e.g., CuI) as a catalyst, a base (e.g., Cs₂CO₃), and a ligand to facilitate the coupling of an aryl halide with the diethyl malonate.[3][5]
-
Palladium-Catalyzed Buchwald-Hartwig Amination-Type C-C Coupling: While more commonly known for C-N bond formation, palladium catalysis can also be adapted for the α-arylation of carbonyl compounds, including malonates.[6][7] These systems often require specialized phosphine ligands to achieve high efficiency.[6]
Q3: My copper-catalyzed reaction is showing low conversion. What are the potential causes?
A3: Low conversion in a copper-catalyzed arylation of diethyl malonate can stem from several factors:
-
Catalyst Inactivity: The copper catalyst may be of poor quality or may have been deactivated by impurities. Ensure you are using a high-purity copper salt.
-
Ligand Issues: The chosen ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.[3] If the ligand is impure or not suitable for the specific substrate, the reaction will be sluggish.
-
Insufficient Base: A strong enough base is required to deprotonate the diethyl malonate and form the active nucleophile.[2][8] Cesium carbonate (Cs₂CO₃) is often effective due to its high basicity and solubility in organic solvents.[3][5]
-
Reaction Temperature: While these reactions are milder than traditional Ullmann conditions, they still require sufficient thermal energy to proceed at a reasonable rate.[5][9] Ensure your reaction is being heated to the optimal temperature.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the enolate and hinder the reaction. Always use dry, anhydrous solvents.
Q4: I am observing significant amounts of a dialkylated side product. How can this be minimized?
A4: The formation of a dialkylated product is a known challenge in malonic ester syntheses.[2] This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the aryl halide. To minimize this:
-
Control Stoichiometry: Using a slight excess of diethyl malonate relative to the aryl halide can help favor the formation of the mono-arylated product.[8]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the diethyl malonate enolate can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products. A common purification workflow is as follows:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup can help to remove the base and other water-soluble impurities.[10]
-
Filtration: If a heterogeneous catalyst is used, it can be removed by filtration.
-
Column Chromatography: This is often the most effective method for separating the desired product from starting materials and side products.[11] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst or ligand. | Use fresh, high-purity catalyst and ligand. Consider a different ligand if the current one is ineffective. |
| Insufficient base or inappropriate base selection. | Ensure a stoichiometric amount of a suitable base (e.g., Cs₂CO₃) is used.[3][5] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.[10] | |
| Presence of moisture in reagents or solvent. | Use anhydrous solvents and dry all glassware thoroughly before use. | |
| Formation of Side Products (e.g., Dialkylation) | Incorrect stoichiometry of reactants. | Use a slight excess of diethyl malonate.[8] |
| High concentration of the aryl halide. | Add the aryl halide to the reaction mixture slowly. | |
| Incomplete Reaction | Short reaction time. | Extend the reaction time and monitor for completion using TLC or GC. |
| Steric hindrance from the aryl halide. | Consider using a more reactive aryl halide (e.g., an aryl iodide instead of a bromide or chloride) if possible.[3] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | Minimize the volume of the aqueous washes and perform back-extraction of the aqueous layer with the organic solvent. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a general guideline for the synthesis of this compound via a copper-catalyzed Ullmann-type coupling.
Materials:
-
3,5-dichloroiodobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
2-Phenylphenol
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, 3,5-dichloroiodobenzene (1 equivalent), and diethyl malonate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed arylation of diethyl malonate.
Caption: Proposed catalytic cycle for the copper-catalyzed C-arylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. library2.smu.ca [library2.smu.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diethyl 2-(3,5-dichlorophenyl)malonate
Welcome to the technical support guide for the purification of Diethyl 2-(3,5-dichlorophenyl)malonate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methodologies for achieving high purity. Here, we move beyond simple step-by-step instructions to explain the underlying principles and causal relationships in each purification choice, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of substituted diethyl malonates.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities are typically residuals from the synthesis. The most common synthesis involves the arylation of diethyl malonate.[1] Consequently, the primary impurities you may encounter are:
-
Unreacted Diethyl Malonate: Often present if the reaction did not go to completion.
-
Unreacted 3,5-dichloro-substituted Aryl Halide/Precursor: The starting material used for the arylation step.
-
Solvents and Reagents: Residual solvents (e.g., THF, DMF) or bases (e.g., sodium ethoxide, potassium carbonate) used in the reaction.
-
By-products from Side Reactions: This can include products of over-alkylation/arylation or decomposition products if the reaction was conducted at high temperatures.[2] Hydrolysis of the ester groups to the corresponding carboxylic acid can also occur if the product is exposed to acidic or basic aqueous conditions for extended periods.
Q2: Which primary purification technique should I choose: column chromatography, vacuum distillation, or recrystallization?
A2: The optimal technique depends on the nature of your impurities.
-
Column Chromatography: This is the most versatile and widely applicable method, especially for separating compounds with similar boiling points but different polarities, such as unreacted diethyl malonate and your desired product.[3][4]
-
Vacuum Distillation: This is highly effective if your impurities are significantly less volatile (e.g., salts, baseline material) or significantly more volatile (e.g., residual solvents, unreacted diethyl malonate) than your product.[2] Given the high boiling point of substituted malonates, distillation must be performed under high vacuum to prevent thermal decomposition.
-
Recrystallization: This technique can yield exceptionally pure material but is only viable if your product is a solid at room temperature or can be induced to crystallize. Many substituted diethyl malonates are oils, making this method challenging.[3]
Q3: How do I select and optimize a solvent system for flash column chromatography?
A3: The key is to find a solvent system that provides a good separation factor between your product and its impurities. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC).
-
Start with a Low-Polarity Eluent: Begin with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.
-
Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Target an Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35. This generally provides the best balance between separation and elution time.
-
Check Separation: Ensure there is a visible separation between the spot for your product and the spots for major impurities. If separation is poor, consider a different solvent system (e.g., dichloromethane/hexanes).
Q4: My product is an oil. Can I still use a technique like recrystallization?
A4: While challenging, it's not impossible. If the oil is highly pure, you can attempt to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.
-
High Vacuum: Removing the last traces of solvent under a high vacuum can sometimes lead to crystallization. However, for most oily products, chromatography or distillation are more reliable purification methods.[3]
Purification Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most generally applicable method for purifying this compound from common reaction impurities.[3][5]
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexanes/ethyl acetate mixture, determined by TLC)
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 95:5 hexanes:ethyl acetate). Stir gently to create a uniform slurry free of air bubbles.
-
Column Packing: Pour the slurry into the column. Use a gentle stream of air or pump pressure to pack the silica bed firmly and evenly. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure. Carefully add the sample to the top of the column.
-
Elution: Begin adding the eluent to the column. Apply pressure to start the flow. Collect fractions in separate tubes.
-
Gradient Elution (Optional): As the elution progresses, you can gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexanes:ethyl acetate) to speed up the elution of your product after the less polar impurities have been washed out.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for separating the product from non-volatile impurities or those with a significantly different boiling point.
Materials:
-
Short-path distillation apparatus
-
Heating mantle and magnetic stirrer
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Crude this compound
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Sample Charging: Charge the crude product into the distillation flask.
-
System Evacuation: Connect the apparatus to the high-vacuum pump with the cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable high vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents or unreacted starting materials like diethyl malonate (b.p. 199 °C at atmospheric pressure).[2]
-
Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to your product.
-
Residue: Leave the high-boiling or non-volatile residue in the distillation flask.
-
-
System Shutdown: After collecting the product, turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.
Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation on the column (streaking or overlapping bands) | 1. Sample is overloaded on the column.2. Incorrect eluent polarity (too high).3. Column was packed improperly (air bubbles, cracks).4. Sample is not fully soluble in the eluent. | 1. Reduce the amount of crude material loaded (a general rule is 1-5% of the silica gel weight).2. Re-develop your eluent system using TLC; start with a less polar mixture.3. Repack the column carefully, ensuring a homogenous slurry and bed.4. Load the sample by adsorbing it onto silica gel first. |
| Product does not elute from the column | 1. Eluent is not polar enough.2. Product is decomposing on the silica (if acidic). | 1. Gradually increase the polarity of the eluent.2. Neutralize the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%). |
| Product decomposes during vacuum distillation (charring) | 1. Temperature is too high.2. Vacuum is not strong enough, requiring higher temperatures. | 1. Use a better vacuum pump to lower the boiling point.2. Ensure the system is free of leaks. Use a short-path distillation head to minimize the distance the vapor has to travel. |
| TLC spots are smeared or "tailing" | 1. Sample is too concentrated.2. Compound is acidic or basic and is interacting strongly with the silica plate. | 1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing chamber. |
Troubleshooting Logic: Poor Column Separation
References
- 1. library2.smu.ca [library2.smu.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library2.smu.ca [library2.smu.ca]
Side reactions in the malonic ester synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of arylmalonates, such as this compound, presents unique challenges compared to the standard malonic ester synthesis involving alkyl halides. This resource addresses specific issues you may encounter, focusing on the critical arylation step of diethyl malonate.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
Symptoms: Your reaction shows a low yield of the desired product, with a significant amount of unreacted diethyl malonate and/or 1-bromo-3,5-dichlorobenzene (or other aryl halide) remaining.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Low Reactivity of the Aryl Halide | Aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions. The carbon-halogen bond in an aryl halide is stronger, and the SNAr mechanism has a high activation energy. | Transitioning to a metal-catalyzed cross-coupling reaction is often necessary. The Ullmann condensation, using a copper catalyst, is a classic approach. More modern palladium- or copper-catalyzed methods can also be effective.[1] |
| Inappropriate Base | The base may not be strong enough to generate a sufficient concentration of the diethyl malonate enolate, or it may be sterically hindered. | Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate. K₂CO₃ is a weaker base but can be effective, especially at higher temperatures. |
| Catalyst Inactivity | The copper or palladium catalyst may be poisoned or may not have been activated properly. | Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. For copper-catalyzed reactions, using copper(I) iodide (CuI) is often effective.[1] |
| Low Reaction Temperature | Arylation reactions often require higher temperatures to proceed at a reasonable rate. | The reaction temperature should be carefully optimized. For Ullmann-type reactions, temperatures can range from 100 to 200 °C. |
Experimental Protocol for Copper-Catalyzed Arylation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI) (10 mol%), diethyl malonate (1.2 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents).
-
Add anhydrous, high-boiling point solvent such as DMF or dioxane.
-
Add 1-bromo-3,5-dichlorobenzene (1 equivalent).
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Diethyl 2,2-bis(3,5-dichlorophenyl)malonate (Diarylation Product)
Symptoms: In addition to your desired mono-arylated product, you observe a significant amount of a higher molecular weight byproduct, identified as the diarylated malonate.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Stoichiometry | Using an excess of the aryl halide or having a high concentration of the mono-arylated product enolate can lead to a second arylation event. | Use a slight excess of diethyl malonate relative to the aryl halide. This will favor the reaction of the diethyl malonate enolate over the enolate of the mono-arylated product.[2] |
| Prolonged Reaction Time/High Temperature | Extended reaction times or excessively high temperatures can promote the deprotonation of the mono-arylated product, leading to diarylation. | Monitor the reaction closely and stop it once the starting aryl halide is consumed. Avoid unnecessarily high temperatures. |
Problem 3: Presence of a Side Product with a Molecular Weight Corresponding to Diethyl Carbonate
Symptoms: Your product mixture contains diethyl carbonate, which can complicate purification.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Self-Condensation of Diethyl Malonate | Under strongly basic conditions, diethyl malonate can undergo self-condensation (a Claisen-type reaction) to form diethyl 2-oxobutane-1,1-dicarboxylate, which can then decompose. | Add the base to the diethyl malonate at a low temperature to control the enolate formation before adding the aryl halide and catalyst. Using a less reactive base like K₂CO₃ can also mitigate this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why can't I just use sodium ethoxide and 1-bromo-3,5-dichlorobenzene in ethanol, like in a standard malonic ester synthesis?
A1: This classic approach is generally ineffective for aryl halides. Aryl halides are poor substrates for SN2 reactions due to the high strength of the C(sp²)-X bond and steric hindrance. Furthermore, they do not readily undergo SN1 reactions. For the arylation of diethyl malonate, a transition metal catalyst is typically required to facilitate the carbon-carbon bond formation.[1]
Q2: I am observing O-arylation as a side product. How can I favor C-arylation?
A2: O-arylation is less common in malonic ester synthesis due to the stability of the chelated enolate. However, certain conditions can promote it. To favor C-arylation, consider the following:
-
Solvent Choice: Using non-polar, aprotic solvents can favor C-arylation.
-
Counter-ion: The nature of the cation associated with the enolate can influence the C/O-alkylation ratio. Lithium and sodium enolates tend to favor C-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Theory: The carbon of the enolate is a "softer" nucleophile than the oxygen. Softer electrophiles will preferentially react at the carbon. While aryl halides themselves are not classic examples, the nature of the organometallic intermediate in a catalyzed reaction plays a role.[3]
Q3: My reaction is very slow, and I am concerned about decomposition at high temperatures. What can I do?
A3: If you are facing slow reaction rates, consider these strategies before resorting to higher temperatures:
-
Ligand Addition: For palladium- or copper-catalyzed reactions, the addition of a suitable ligand (e.g., a phosphine ligand for palladium or a diamine ligand for copper) can significantly accelerate the reaction rate by stabilizing the metal center and facilitating reductive elimination.
-
Microwave Irradiation: Microwave-assisted organic synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[4]
Q4: What is the best way to purify the final product from unreacted starting materials and side products?
A4: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products like the diarylated compound. A silica gel column with a gradient elution system of hexanes and ethyl acetate is commonly used.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
Visualizing the Reaction and Side Reactions
Reaction Pathway
Caption: Key reaction pathways and side products.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
Technical Support Center: Optimizing Diethyl 2-(3,5-dichlorophenyl)malonate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for optimizing the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate, a key intermediate in various synthetic pathways. Here, we address common challenges and provide troubleshooting strategies grounded in mechanistic principles to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you might encounter during your experiments.
Reaction Fundamentals & Optimization
Q1: What is the most reliable method for synthesizing this compound, and what is the underlying mechanism?
A1: The most common and effective methods for synthesizing α-aryl malonates, such as this compound, are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig or similar C-C coupling reactions.[1][2]
-
Ullmann-type Reaction: This classic method involves the coupling of an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) with diethyl malonate using a copper catalyst.[3][4] The reaction typically requires a base and often proceeds at elevated temperatures.[2][5] The mechanism involves the formation of a copper(I) enolate of diethyl malonate, which then undergoes coupling with the aryl halide.[6][7]
-
Palladium-catalyzed Reaction: Modern methods often employ palladium catalysts with specialized phosphine ligands.[8][9] These reactions, analogous to the Buchwald-Hartwig amination, can proceed under milder conditions and with a broader substrate scope.[1][10] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the malonate enolate and reductive elimination to yield the product.[11]
For the synthesis of this compound, a copper-catalyzed approach is often robust and cost-effective. A particularly mild and effective variation uses copper(I) iodide (CuI) as the catalyst, cesium carbonate (Cs₂CO₃) as the base, and 2-phenylphenol as a ligand.[12]
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A2: Low yields in cross-coupling reactions can often be attributed to several key factors.[13][14] A systematic approach to troubleshooting is essential.
-
Reagent Quality and Stoichiometry:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > Cl.[14] For 3,5-dichlorophenyl substrates, using 1-iodo-3,5-dichlorobenzene will be significantly more reactive than the bromo or chloro analogues. If you are using 1-bromo-3,5-dichlorobenzene and experiencing low yields, consider switching to the iodide.
-
Diethyl Malonate: Ensure the diethyl malonate is dry and freshly distilled if necessary. It is used in slight excess (typically 1.2-1.5 equivalents) to ensure the complete consumption of the more expensive aryl halide.
-
Base Purity: The base is crucial for deprotonating the diethyl malonate. Ensure it is anhydrous. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its good solubility in many organic solvents.[10][12] If using a stronger base like sodium hydride (NaH), ensure it is a fresh dispersion and handled under strict inert conditions.[15]
-
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: Both copper and palladium catalysts can be deactivated by oxygen.[14] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Ligand Choice: For copper-catalyzed reactions, ligands like 2-phenylphenol or picolinic acid can significantly improve yields by preventing catalyst agglomeration and enhancing solubility.[12][16] For palladium-catalyzed reactions, sterically hindered phosphine ligands are often required to promote the reductive elimination step.[8]
-
-
Reaction Conditions:
-
Temperature: While Ullmann-type reactions traditionally required high temperatures (>150 °C), modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 70-110 °C).[2][12][16] If your yield is low, a careful optimization of the temperature is warranted. Too high a temperature can lead to decomposition.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and DMF are common choices.[2][17]
-
Troubleshooting Specific Problems
Q3: I am observing significant side product formation. What are they and how can I minimize them?
A3: Several side reactions can compete with your desired C-C bond formation.
-
Homocoupling of the Aryl Halide: This leads to the formation of 3,3',5,5'-tetrachlorobiphenyl. This is more common in Ullmann reactions at high temperatures.[4][18] Using a ligand and ensuring a slight excess of the diethyl malonate can suppress this side reaction.
-
Protodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form 1,3-dichlorobenzene. This can be caused by trace amounts of water or other proton sources. Ensuring anhydrous conditions is key to minimizing this.
-
Dialkylation of Diethyl Malonate: If a strong base is used in excess or if the reaction conditions are not carefully controlled, a second arylation can occur, leading to a diarylmalonate. Using a moderate excess of diethyl malonate can help prevent this.
To minimize these, adhere strictly to an optimized protocol, use high-purity reagents, and maintain an inert, anhydrous environment.
Q4: My reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?
A4: A stalled reaction is often a sign of catalyst deactivation or insufficient reactivity.
-
Check for Oxygen Leaks: Even a small leak in your apparatus can introduce enough oxygen to kill the catalyst.[14] Ensure all joints are well-sealed.
-
Re-evaluate Your Base: If the base is not strong enough or is not sufficiently soluble in the reaction medium, the concentration of the malonate enolate will be too low for the reaction to proceed efficiently.[17] Consider switching to a more soluble base like Cs₂CO₃ or a stronger base if your substrates are compatible.
-
Increase Catalyst or Ligand Loading: While not ideal for process efficiency, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome deactivation issues and push the reaction to completion.
-
Analytical Monitoring: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress.[17] This will help you determine if the reaction is truly stalled or just very slow. If you see the formation of a new, unidentified spot, it could indicate a side reaction that is consuming one of your starting materials.
Q5: I'm having difficulty with the work-up and purification. What is the recommended procedure to isolate the pure product?
A5: Proper work-up is crucial for obtaining a pure product.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench it by adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride. This will neutralize the base and any remaining enolate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Removal of Excess Diethyl Malonate: Unreacted diethyl malonate can sometimes be difficult to remove by chromatography alone. A useful trick is to wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution.[19] The acidic protons on the methylene group of diethyl malonate will be removed, forming a water-soluble salt that partitions into the aqueous layer.[19] Be cautious if your product is base-sensitive.
-
Purification: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure, the crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[15]
Optimized Experimental Protocol
This protocol is based on a mild, copper-catalyzed arylation method.[12]
Reagents & Equipment:
-
1-Iodo-3,5-dichlorobenzene
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
2-Phenylphenol
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (5 mol%), 2-phenylphenol (20 mol%), and anhydrous Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-iodo-3,5-dichlorobenzene (1.0 equiv.) and diethyl malonate (1.5 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Data & Visualization
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-Iodo-3,5-dichlorobenzene | Higher reactivity compared to Br or Cl analogues.[14] |
| Catalyst | CuI (5-10 mol%) | Effective and economical for Ullmann-type couplings.[12] |
| Ligand | 2-Phenylphenol (10-20 mol%) | Prevents catalyst decomposition and improves yield.[12] |
| Base | Cs₂CO₃ (2.0 equiv.) | Good solubility and effective for deprotonation.[16] |
| Solvent | Anhydrous Toluene | High boiling point and good solubilizing properties. |
| Temperature | 110 °C | Optimal for balancing reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative deactivation of the catalyst.[14] |
Diagrams
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of diethyl 2-(3,5-dichlorophenyl)malonate. This valuable intermediate is often prepared via the arylation of diethyl malonate, a process that, while effective, can be accompanied by the formation of several key byproducts. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate these impurities, thereby optimizing your reaction outcomes and ensuring the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My reaction yield is consistently low, and post-reaction analysis (GC, NMR) shows a large amount of unreacted diethyl malonate. What are the likely causes?
A: Low conversion is typically traced back to inefficient enolate formation or deactivation of the reagents. Key areas to investigate include:
-
Base Strength and Stoichiometry: The base must be strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) is commonly used.[1][2] Ensure at least one full equivalent of the base is used relative to the diethyl malonate.
-
Reaction Conditions: Ensure you are using anhydrous (dry) solvents and reagents. The presence of water will consume the base and can lead to hydrolysis of the ester.[3][4]
-
Temperature: While some reactions require heat to proceed, excessively high temperatures can lead to base degradation or other side reactions. The optimal temperature depends on the specific arylation method (e.g., nucleophilic aromatic substitution vs. metal-catalyzed cross-coupling).
Q2: My LC-MS analysis shows a major impurity with a molecular weight significantly higher than my desired product. What is this byproduct?
A: The most common high-molecular-weight byproduct is the diarylated species, diethyl bis(3,5-dichlorophenyl)malonate . This occurs when the mono-arylated product, which still possesses one acidic proton, is deprotonated by the base and reacts with a second molecule of the arylating agent.[3][5] This is a prevalent issue in malonic ester synthesis.[5]
Q3: During aqueous workup or purification, I'm observing the formation of new, more polar spots on my TLC plate, and I'm isolating acidic compounds. What is happening?
A: You are likely observing hydrolysis of the diethyl ester groups. Under either acidic or basic conditions during workup, one or both ester groups can be cleaved to form the corresponding carboxylic acids.[3][6] The resulting malonic acid derivative can then undergo decarboxylation (loss of CO2), especially with heating, to form ethyl 2-(3,5-dichlorophenyl)acetate.[7]
Q4: I used sodium methoxide as the base with diethyl malonate and my NMR shows a complex mixture of ester signals. What went wrong?
A: This is a classic case of transesterification .[3] When the alkoxide base does not match the alcohol component of the ester (i.e., methoxide with an ethyl ester), an equilibrium is established, leading to a mixture of diethyl, dimethyl, and ethyl methyl malonate products.[8] To avoid this, always use a base with the corresponding alkoxide, such as sodium ethoxide (NaOEt) for diethyl malonate reactions.[5]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for managing specific, problematic byproducts.
Guide 1: The Diarylated Byproduct - Diethyl bis(3,5-dichlorophenyl)malonate
This byproduct arises from a second arylation event at the alpha-carbon. Its formation is a competitive process that can be controlled through careful management of reaction conditions.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of a second 3,5-dichlorophenyl group, minus a proton.
-
Nuclear Magnetic Resonance (NMR): The characteristic methine proton (CH) signal present in the mono-substituted product will be absent in the diarylated byproduct.
Mechanism of Formation:
The mono-arylated product, this compound, still contains an acidic proton on the alpha-carbon. In the presence of a strong base, this proton can be removed to form a new enolate, which can then react with another equivalent of the arylating agent.
Caption: Competitive pathways leading to desired product and diarylated byproduct.
Prevention & Minimization Strategies:
The key to preventing diarylation is to make the initial arylation of diethyl malonate kinetically more favorable than the second arylation of the product.
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Using an excess of diethyl malonate ensures that the arylating agent is more likely to encounter and react with the enolate of the starting material rather than the enolate of the mono-arylated product.[3] | Use a 1.1 to 1.5 molar excess of diethyl malonate relative to the limiting arylating agent. |
| Slow Reagent Addition | Adding the arylating agent or the base slowly maintains a low instantaneous concentration of the reacting species. This favors reaction with the more abundant diethyl malonate enolate.[3] | Add the arylating agent dropwise to the solution of the diethyl malonate enolate over 30-60 minutes. |
| Temperature Control | Lower temperatures decrease the rate of the second deprotonation and arylation, which often has a higher activation energy, allowing for more selective mono-arylation. | Maintain the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. |
| Choice of Base | In some systems, a milder base like potassium carbonate in the presence of a phase-transfer catalyst can provide sufficient reactivity for the first arylation while being less effective at deprotonating the less acidic mono-arylated product.[9] | For difficult cases, consider screening K₂CO₃ with a catalyst like 18-crown-6 or a tetraalkylammonium salt.[9][10] |
Purification Protocol: Removal via Flash Chromatography
Due to their polarity difference, the mono- and diarylated products can typically be separated by silica gel chromatography.[3]
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. If non-polar solvents were used, dissolve the residue in a minimal amount of dichloromethane or ethyl acetate.
-
Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Load the concentrated crude product onto the column.
-
Elution: Begin elution with the low-polarity solvent system. The less polar diarylated byproduct should elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the more polar, desired mono-arylated product.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Guide 2: Hydrolysis and Decarboxylation Products
These byproducts result from the chemical breakdown of the target molecule, often during the reaction workup.
Identification:
-
Products: 2-(3,5-dichlorophenyl)malonic acid, ethyl 2-(3,5-dichlorophenyl)malonate monoacid, and ethyl 2-(3,5-dichlorophenyl)acetate.
-
Analysis: These acidic byproducts will have distinct retention times in LC-MS and can be identified by their molecular weights. They will often fail to elute or show significant tailing on standard GC columns without derivatization.
Mechanism of Formation:
Ester hydrolysis is catalyzed by acid or base. The resulting β-dicarboxylic acid is thermally unstable and readily loses CO₂ upon gentle heating to yield a substituted acetic acid derivative.[11]
Caption: Pathway of byproduct formation via hydrolysis and decarboxylation.
Prevention & Mitigation:
-
Anhydrous Reaction Conditions: Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]
-
Careful Workup: When quenching the reaction, use a carefully prepared, pre-chilled weak acid solution (e.g., saturated NH₄Cl) instead of strong mineral acids. Neutralize any basic solutions gently and avoid prolonged exposure to strongly acidic or basic aqueous layers.
-
Avoid Excessive Heat: During solvent removal and purification, use the lowest possible temperatures. Avoid heating the crude product for extended periods, especially if acidic or basic residues are present.[12]
Section 3: References
-
Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate. Retrieved from 13
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from 7
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2373011A - Production of malonic acid. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--
-
Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, (3), 469–474.
-
Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Retrieved from --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a primary focus on the prevention of dialkylation and other side reactions. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design robust synthetic strategies.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns encountered during the synthesis of this compound and related compounds.
Q1: What is the primary challenge in the synthesis of this compound?
A1: The principal challenge is controlling the reaction to favor mono-arylation and prevent the formation of the dialkylated byproduct, Diethyl 2,2-bis(3,5-dichlorophenyl)malonate. The mono-arylated product still possesses an acidic proton, which can be abstracted by the base, leading to a second arylation event.[1][2]
Q2: Why is direct SN2 reaction with 3,5-dichlorobenzyl halide and diethyl malonate often inefficient?
A2: Aryl halides are generally poor substrates for classical SN2 reactions with enolates due to the high energy of the transition state required for backside attack on an sp2-hybridized carbon.[3] Modern cross-coupling methodologies, such as palladium or copper-catalyzed reactions, are typically employed for the arylation of diethyl malonate.[4][5][6]
Q3: What are the key factors influencing the mono- to di-alkylation ratio?
A3: The critical factors include the stoichiometry of the reactants (diethyl malonate, aryl halide, and base), the strength and nature of the base, reaction temperature, and the choice of catalyst and ligands in cross-coupling reactions.[4][5] Careful control of these parameters is essential for selective mono-arylation.
Q4: Can transesterification be a side reaction?
A4: Yes, if the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), transesterification can occur, resulting in a mixture of ester products.[1][2] It is crucial to use a base with the same alkyl group as the ester, such as sodium ethoxide with diethyl malonate.[2]
II. Troubleshooting Guide: Preventing Dialkylation and Other Side Reactions
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Significant Formation of Dialkylated Product
The presence of a substantial amount of Diethyl 2,2-bis(3,5-dichlorophenyl)malonate is a common issue that dramatically reduces the yield of the desired mono-arylated product.
Root Cause Analysis and Corrective Actions:
-
Incorrect Stoichiometry: An excess of the aryl halide or the base relative to diethyl malonate can drive the reaction towards dialkylation. The mono-arylated product, once formed, can be deprotonated and react with the remaining aryl halide.
-
Solution: Employ a slight excess of diethyl malonate relative to the 3,5-dichlorophenyl halide (e.g., 1.1 to 1.5 equivalents of diethyl malonate to 1 equivalent of the aryl halide).[5] This ensures that the enolate of the starting material is present in a higher concentration than the enolate of the mono-arylated product. Use of precisely one equivalent of a strong base is also critical for selective mono-alkylation.[5]
-
-
Base Strength and Addition Rate: A very strong base or rapid addition can lead to a high concentration of the enolate of the mono-arylated product, promoting the second arylation.
-
Solution: For classical alkylations, use a base like sodium ethoxide and add it slowly to the reaction mixture. In modern catalytic systems, the choice of base is dictated by the catalytic cycle. For instance, in palladium-catalyzed arylations, bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often used.[6][7] Slow addition of the base or the aryl halide can help maintain a low concentration of the reactive intermediates.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of the less reactive mono-arylated enolate undergoing a second arylation.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Once the starting material is consumed, the reaction should be quenched to prevent further reaction. Running the reaction at the lowest effective temperature can also help improve selectivity.
-
Below is a troubleshooting workflow to address the issue of dialkylation:
Caption: Troubleshooting workflow for preventing dialkylation.
Problem 2: Low or No Conversion of Starting Materials
Failure to form the desired product can be due to several factors related to the reaction conditions and reagents.
Root Cause Analysis and Corrective Actions:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate diethyl malonate effectively. The pKa of diethyl malonate is approximately 13.[7]
-
Solution: Ensure the use of a sufficiently strong base, such as sodium ethoxide or sodium hydride. The base must be anhydrous, as water will quench the enolate.
-
-
Inactive Catalyst (for cross-coupling reactions): In palladium or copper-catalyzed reactions, the catalyst may be inactive due to oxidation or improper handling.
-
Solution: Use fresh, high-quality catalyst and ligands. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poorly Reactive Aryl Halide: While modern catalytic methods can couple aryl chlorides and bromides, aryl iodides are generally more reactive.[6]
-
Solution: If using 3,5-dichlorobromobenzene with limited success, consider switching to 1-iodo-3,5-dichlorobenzene to potentially improve reaction rates and yields.
-
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and analytical capabilities.
Protocol 1: Palladium-Catalyzed Arylation of Diethyl Malonate
This protocol is adapted from established methods for the palladium-catalyzed α-arylation of malonates.[4][5][7]
Materials:
-
Diethyl malonate
-
1-Bromo-3,5-dichlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol).
-
Add anhydrous toluene (10 mL) and stir for 10 minutes.
-
Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
To this suspension, add diethyl malonate (1.5 mmol) dropwise.
-
Add 1-bromo-3,5-dichlorobenzene (1.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Molar Ratio (to Aryl Halide) |
| Diethyl malonate | 1.5 |
| 1-Bromo-3,5-dichlorobenzene | 1.0 |
| Pd(OAc)₂ | 0.02 |
| P(t-Bu)₃ | 0.04 |
| Sodium Hydride | 1.2 |
Protocol 2: Copper-Catalyzed Arylation of Diethyl Malonate
This protocol is based on milder, copper-catalyzed methods.[6]
Materials:
-
Diethyl malonate
-
1-Iodo-3,5-dichlorobenzene
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.1 mmol), 2-phenylphenol (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Add diethyl malonate (1.5 mmol).
-
Add 1-iodo-3,5-dichlorobenzene (1.0 mmol).
-
Heat the reaction mixture to 110 °C and monitor by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Reagent | Molar Ratio (to Aryl Halide) |
| Diethyl malonate | 1.5 |
| 1-Iodo-3,5-dichlorobenzene | 1.0 |
| CuI | 0.1 |
| 2-Phenylphenol | 0.2 |
| Cs₂CO₃ | 2.0 |
IV. Reaction Mechanisms and Key Intermediates
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism of Dialkylation:
The formation of the dialkylated product proceeds through a sequential deprotonation and arylation.
Caption: Reaction pathways in diethyl malonate arylation.
V. References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. --INVALID-LINK--
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. --INVALID-LINK--
-
How to control mono- vs. di-alkylation of diethyl malonate - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
How to prevent dialkylation in malonic ester synthesis. - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. --INVALID-LINK--
-
Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--
-
Semmes, J. G., Bevans, S. L., Mullins, C. H., & Shaughnessy, K. H. (2015). A general procedure for the arylation of diethyl malonate with aryl bromides. Tetrahedron Letters, 56(23), 3447–3450. --INVALID-LINK--
-
Diethyl phenylmalonate. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Alkylation of Enolate Ions. (2021, December 27). Chemistry LibreTexts. --INVALID-LINK--
-
Identifying and minimizing side products in malonic ester synthesis - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. Malonic Ester Synthesis [organic-chemistry.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 7. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Purity of Crude Diethyl 2-(3,5-dichlorophenyl)malonate
Welcome to the technical support center for the purification of Diethyl 2-(3,5-dichlorophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining high-purity material. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurities in your crude product are almost always byproducts of the synthesis method, which is typically a variation of the malonic ester synthesis.[1][2] The most prevalent impurities include:
-
Unreacted Starting Materials: Residual diethyl malonate and the 3,5-dichlorophenyl alkylating agent (e.g., 3,5-dichlorobenzyl bromide).
-
Dialkylated Product: Diethyl 2,2-bis(3,5-dichlorophenyl)malonate. This is a very common side product in malonic ester synthesis where the mono-alkylated product is deprotonated and reacts a second time.[3][4]
-
Hydrolysis Products: Partial or complete hydrolysis of the ester groups can occur if water is present during the reaction or workup, especially under basic conditions, leading to the corresponding mono- or di-carboxylic acids.[5][6]
-
Transesterification Products: If the alkoxide base used (e.g., sodium methoxide) does not match the alkyl groups of the ester (diethyl), a mixture of esters can form.
Q2: My crude product is a dark oil. What is the very first purification step I should take?
A2: A standard aqueous workup is the essential first step to remove inorganic salts and water-soluble impurities. This typically involves dissolving the crude oil in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and performing sequential washes in a separatory funnel with a mild acid (e.g., dilute HCl) to neutralize the base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally a brine wash to facilitate separation and remove residual water.[7][8]
Q3: How do I decide between recrystallization and column chromatography for final purification?
A3: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal if your product is a solid or can be induced to crystallize and if the impurities have significantly different solubilities in the chosen solvent system. It is an excellent method for achieving very high purity on a large scale.[7]
-
Column Chromatography is the most versatile and generally preferred method when dealing with oily products, complex impurity profiles, or when impurities have similar polarities to the product (like the dialkylated side product).[7][9] It separates compounds based on their differential adsorption to a stationary phase.[8]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques provides the most comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity and monitor the progress of column chromatography.[7]
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Excellent for quantifying volatile impurities and confirming the molecular weight of the product and byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information and can be used to identify and quantify impurities by comparing the integration of signals from the product versus the impurities.[7]
Section 2: In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter.
Problem 1: My NMR/GC analysis shows a significant amount of unreacted diethyl malonate.
-
Causality: This indicates either an incomplete reaction or inefficient removal during workup. Diethyl malonate is relatively polar and can be difficult to separate from the more nonpolar product.
-
Solution 1: Aqueous Base Wash: A careful wash with a mild base like saturated sodium bicarbonate solution can help remove some unreacted diethyl malonate, which is slightly acidic (pKa ≈ 14).[5] However, this carries a risk of hydrolyzing your product ester (saponification), so it should be performed quickly and at low temperatures.[8]
-
Solution 2: Fractional Vacuum Distillation: If your product is thermally stable and has a boiling point significantly different from diethyl malonate (b.p. 199 °C at atmospheric pressure), vacuum distillation can be effective.[8][10] This is often the best method for large-scale purification.
-
Solution 3: Column Chromatography: This is the most reliable method. The polarity difference between diethyl malonate and the larger, more nonpolar this compound allows for excellent separation on silica gel.[7]
Problem 2: I have a major side product that I believe is the dialkylated species.
-
Causality: The formation of the dialkylated product, Diethyl 2,2-bis(3,5-dichlorophenyl)malonate, is a classic challenge in malonic ester synthesis.[4] It occurs when the mono-alkylated product is deprotonated by excess base and reacts with another molecule of the alkylating agent.
-
Solution: Flash Column Chromatography: This is the most effective way to separate the mono- and dialkylated products. The dialkylated product is significantly less polar than the desired mono-alkylated product due to the presence of two large, nonpolar dichlorophenyl groups and the absence of the acidic α-hydrogen. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity, will elute the dialkylated product first, followed by your desired product.[7]
Problem 3: My product is a persistent oil and I cannot get it to crystallize.
-
Causality: The presence of impurities often inhibits crystallization. Even small amounts of unreacted starting materials or side products can disrupt the crystal lattice formation. It is also possible that the pure product itself has a low melting point or is amorphous.
-
Solution 1: High-Purity Seeding: First, purify a small sample to the highest possible purity using column chromatography. Then, attempt to crystallize this small, pure sample. Once crystals are obtained, use them as "seed crystals" to induce crystallization in the larger batch of crude material.
-
Solution 2: Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Good single solvents for recrystallization often have moderate solubility for the compound at room temperature and high solubility at elevated temperatures. Common choices include ethanol, isopropanol, hexanes, or mixtures like ethyl acetate/hexanes.
-
Solution 3: Accept as an Oil: If all attempts fail, it may be necessary to proceed with the material as a purified oil after column chromatography, provided it meets the purity requirements determined by spectroscopic analysis (NMR, GC-MS).
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl. Shake vigorously, vent frequently, and allow the layers to separate. Discard the lower aqueous layer. This step neutralizes any remaining strong base.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, vent, and discard the aqueous layer. This removes acidic impurities.[8]
-
Brine Wash: Add an equal volume of saturated NaCl (brine) solution. Shake and discard the aqueous layer. This helps break emulsions and removes the bulk of the dissolved water.[8]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of varying polarity (e.g., Hexane:Ethyl Acetate from 98:2 to 80:20). The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[7]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system determined in step 1. Collect fractions in test tubes or flasks.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexane:EtOAc) to help elute your product.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the final product.
Section 4: Data and Visualizations
Table 1: Common Impurities and Purification Strategy
| Impurity Name | Structure | Polarity | Recommended Removal Method |
| Diethyl Malonate | CH₂(COOEt)₂ | High | Aqueous Wash, Column Chromatography, Vacuum Distillation |
| 3,5-Dichlorobenzyl Halide | C₇H₅Cl₂X | Moderate | Column Chromatography |
| Desired Product | (3,5-Cl₂Ph)CH(COOEt)₂ | Moderate | Target of Purification |
| Dialkylated Product | (3,5-Cl₂Ph)₂C(COOEt)₂ | Low | Column Chromatography |
| Malonic Acid Derivative | (3,5-Cl₂Ph)CH(COOH)₂ | Very High | Aqueous Base Wash (NaHCO₃) |
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow of operations for purifying the crude product.
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Impurity Removal
This flowchart provides a decision-making process for addressing specific impurities identified after an initial workup.
Caption: Troubleshooting flowchart for common impurity issues.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Identifying and minimizing side products in malonic ester synthesis. Retrieved from BenchChem Technical Support.
-
Wikipedia. (2023). Diethyl malonate. Retrieved from --INVALID-LINK--.
-
PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--.
-
Guidechem. (n.d.). What are the applications of Diethyl Malonate in organic synthesis? Retrieved from --INVALID-LINK--.
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from --INVALID-LINK--.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--.
-
Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)malonate. Retrieved from --INVALID-LINK--.
-
ChemicalBook. (n.d.). Application of Diethyl malonate. Retrieved from --INVALID-LINK--.
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from --INVALID-LINK--.
-
Wikipedia. (2023). Malonic ester synthesis. Retrieved from --INVALID-LINK--.
-
Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from --INVALID-LINK--.
-
Piorko, A., et al. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--.
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from --INVALID-LINK--.
-
Feringa, B. L., et al. (n.d.). Supporting Information. University of Groningen.
-
BenchChem. (2025). Technical Support Center: Removal of Unreacted Diethyl Malonate. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2019). While prepration of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem? Retrieved from --INVALID-LINK--.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate
Welcome to the technical support center for the scalable synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol based on modern cross-coupling methodologies. The synthesis of α-aryl malonates is a critical transformation in the production of intermediates for pharmaceuticals and fine chemicals.[1][2] This document will equip you with the technical knowledge to navigate the challenges associated with its large-scale production.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The underlying chemistry for this transformation is typically a copper-catalyzed Ullmann-type C-C cross-coupling reaction, which, while powerful, requires careful control of parameters for optimal performance and scalability.[3][4]
Question: My reaction yield is consistently low (<60%). What are the most likely causes?
Answer: Low yield is a common issue that can typically be traced back to one of several factors:
-
Ineffective Catalyst System: The activity of the copper catalyst is paramount.
-
Cause: The Cu(I) catalyst may be oxidized to inactive Cu(II) by atmospheric oxygen, or the chosen ligand may not be optimal.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use of a well-chosen ligand, such as 2-phenylphenol or an amino acid like L-proline, is crucial to stabilize the catalyst and facilitate the reaction.[1][2] Consider screening several ligands if yields remain low.
-
-
Poor Substrate Reactivity: The choice of the aryl halide is critical.
-
Cause: Aryl chlorides are significantly less reactive than bromides or iodides in Ullmann-type couplings.[2]
-
Solution: For scalable synthesis, 1-bromo-3,5-dichlorobenzene is a good balance of reactivity and cost. For laboratory-scale optimization or difficult couplings, 1-iodo-3,5-dichlorobenzene will provide higher reactivity and faster conversion.[1]
-
-
Incorrect Base or Insufficient Deprotonation: The malonate enolate must be generated efficiently.
-
Cause: The pKa of diethyl malonate is ~13. A base that is too weak will not fully deprotonate it. The physical properties of the base also matter; poor solubility can limit its effectiveness.
-
Solution: Cesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and solubility in organic solvents.[1][5] However, for cost-driven scalable processes, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives, though they may require higher temperatures or longer reaction times. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
-
Sub-optimal Reaction Temperature:
-
Cause: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Solution: The optimal temperature is typically between 70-120 °C. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10 °C increments) while monitoring by HPLC or GC can help find the sweet spot.
-
Question: I'm observing significant impurities in my crude product. How can I identify and minimize them?
Answer: Impurity profiles can reveal much about what's going wrong in the reaction.
-
Unreacted Starting Materials: The most common "impurities" are often just unreacted diethyl malonate and the aryl halide. This points to the low yield issues discussed above.
-
Homocoupling of the Aryl Halide:
-
Cause: A common side reaction in cross-coupling chemistry is the formation of a biaryl compound (e.g., 3,3',5,5'-tetrachlorobiphenyl). This occurs when two molecules of the aryl halide couple with each other.
-
Solution: This is often a sign of poor kinetics for the desired coupling. Ensure a slight excess of diethyl malonate is used relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). A more effective ligand can also suppress this side reaction by favoring the desired catalytic cycle.
-
-
Di-arylation Product:
-
Cause: While less common than dialkylation in classic malonic ester synthesis, it is possible for the product to be deprotonated again and react with a second molecule of the aryl halide, leading to Diethyl 2,2-bis(3,5-dichlorophenyl)malonate.
-
Solution: This is favored by a high concentration of the aryl halide relative to the malonate enolate. Using an excess of diethyl malonate and ensuring a controlled addition rate of the aryl halide (if practical on scale) can mitigate this.
-
Question: The reaction seems to stall before reaching full conversion. What should I investigate?
Answer: A stalled reaction typically points to catalyst deactivation or reagent degradation.
-
Cause 1: Catalyst Poisoning. Trace impurities in starting materials or solvents (e.g., water, sulfur compounds) can poison the catalyst.
-
Troubleshooting: Ensure all reagents are of suitable purity and that solvents are anhydrous. Using freshly purchased, high-purity catalyst and ligand is recommended.
-
-
Cause 2: Base Caking/Deactivation. The inorganic base can become coated with byproducts (salts), reducing its effective surface area and preventing further deprotonation of the malonate.
-
Troubleshooting: Vigorous mechanical stirring is essential on a larger scale to keep the base suspended and active. Using a base with better solubility, like Cs₂CO₃, can also prevent this issue.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the scalable production of this compound?
A1: For industrial scale, the two most prominent routes are metal-catalyzed cross-coupling reactions:
-
Copper-Catalyzed Ullmann Condensation: This is often the preferred method for scale-up. It involves coupling an aryl halide (ideally 1-bromo- or 1-iodo-3,5-dichlorobenzene) with diethyl malonate using a Copper(I) salt (e.g., CuI) as a catalyst, a ligand, and a base.[1][2] The primary advantages are the significantly lower cost and higher abundance of copper compared to palladium.[4]
-
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is also a highly effective and versatile method, known for its high functional group tolerance and often milder reaction conditions.[6][7] However, the high cost of palladium and the often complex, proprietary phosphine ligands required can make it less economically viable for large-scale manufacturing unless the value of the final product justifies the expense.
-
Organoiron Complexation Route: A more specialized method involves activating the aryl ring towards nucleophilic attack by complexing it with an iron-cyclopentadienyl moiety.[8] While effective, this multi-step route is generally reserved for laboratory-scale synthesis due to the stoichiometry of the metal complex required.
Q2: What is the role of the ligand in the copper-catalyzed reaction, and how do I choose one?
A2: The ligand is critical for a successful copper-catalyzed arylation. It serves several purposes: it increases the solubility of the copper salt, it stabilizes the active Cu(I) catalytic species, it prevents catalyst agglomeration and deactivation, and it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. For the arylation of active methylene compounds, simple, inexpensive ligands are often highly effective. Good choices include 2-phenylphenol , L-proline , and 8-hydroxyquinoline .[1][2] The optimal ligand is often substrate-dependent, but 2-phenylphenol is a robust starting point for this specific transformation.[1]
Q3: How should I monitor the reaction progress effectively at scale?
A3: In-process control (IPC) is crucial for scalable synthesis.
-
Thin-Layer Chromatography (TLC): Excellent for initial lab-scale development for a quick qualitative check of the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the standard methods for quantitative monitoring in a process environment. A stable and reproducible method should be developed to track the disappearance of the aryl halide and the appearance of the product. Taking samples periodically (e.g., every 1-2 hours) will allow you to plot a kinetic profile and determine the reaction endpoint accurately.
Q4: What are the key safety considerations for this synthesis at scale?
A4:
-
Inert Atmosphere: Working under a nitrogen or argon atmosphere is not just for yield; it also prevents the formation of potentially explosive organic peroxides if ethereal solvents are used at high temperatures.
-
Reagent Handling: Copper(I) iodide powder can be harmful if inhaled; handle it in a well-ventilated area or a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used.[4] These have specific handling requirements and potential toxicity concerns. Toluene is a common alternative. Always consult the Safety Data Sheet (SDS) for all reagents and solvents.
-
Exotherms: While not typically a violently exothermic reaction, the initial deprotonation can generate heat. For large-scale batches, controlled addition of reagents and monitoring of the internal temperature are essential.
Part 3: Recommended Scalable Protocol
This protocol describes a robust and scalable copper-catalyzed synthesis of this compound adapted from methodologies developed by Buchwald and others.[1] The preferred aryl halide is 1-iodo-3,5-dichlorobenzene for its higher reactivity, but 1-bromo-3,5-dichlorobenzene can be substituted, likely requiring a higher reaction temperature or longer reaction time.
Experimental Workflow Diagram
Caption: Scalable workflow for copper-catalyzed synthesis.
Step-by-Step Methodology
-
Reactor Preparation: A suitable reactor is rendered inert by purging with dry nitrogen or argon for at least 30 minutes. A reflux condenser and a thermocouple should be fitted.
-
Reagent Loading: To the inerted reactor, charge Copper(I) iodide (CuI) (0.05 eq), 2-phenylphenol (0.10 eq), and finely powdered Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent and Reactant Addition: Add anhydrous Toluene (approx. 3-5 mL per mmol of the limiting reagent). Begin vigorous stirring. Add 1-iodo-3,5-dichlorobenzene (1.0 eq) followed by Diethyl malonate (1.5 eq) via syringe or addition funnel.
-
Reaction Execution: Heat the reaction mixture to 110 °C with continued vigorous stirring.
-
Monitoring: Monitor the consumption of 1-iodo-3,5-dichlorobenzene by HPLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with additional toluene or ethyl acetate.
-
Filter the slurry through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake thoroughly with the chosen solvent.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude oil can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure product.
Part 4: Quantitative Data Summary
The following table provides an example of reagent quantities for a 1-mole scale reaction.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (1 mol scale) | Notes |
| 1-Iodo-3,5-dichlorobenzene | C₆H₃Cl₂I | 272.90 | 1.0 | 272.9 g | Limiting Reagent |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.5 | 240.3 g (226 mL) | Use in excess |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 9.5 g | Catalyst |
| 2-Phenylphenol | C₁₂H₁₀O | 170.21 | 0.10 | 17.0 g | Ligand |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.0 | 651.6 g | Base |
| Toluene | C₇H₈ | 92.14 | - | 3.0 - 5.0 L | Solvent |
| Expected Yield | C₁₃H₁₄Cl₂O₄ | 321.15 | - | ~257 - 290 g (80-90%) | Based on literature[1] |
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A general and mild copper-catalyzed arylation of diethyl malonate. | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. library2.smu.ca [library2.smu.ca]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 2-(3,5-dichlorophenyl)malonate
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of small molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of diethyl 2-(3,5-dichlorophenyl)malonate, a halogenated arylmalonate with potential applications as a synthetic intermediate.
In the absence of publicly available, experimentally verified spectra for this compound, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This predictive analysis is grounded in established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling, and the influence of electronic effects. To provide a robust comparative framework, the predicted spectral data will be contrasted with the experimental NMR data of the structurally analogous, non-halogenated diethyl phenylmalonate.
The Structural and Spectroscopic Landscape of Arylmalonates
Diethyl malonate and its derivatives are versatile building blocks in organic chemistry. The introduction of an aryl substituent at the α-carbon significantly influences the electronic environment of the molecule, which is directly reflected in its NMR spectra. The electron-withdrawing nature of the two ester groups deshields the α-proton, while the magnetic anisotropy of the aromatic ring further modulates the chemical shifts of nearby protons.
In the case of this compound, the two chlorine atoms on the phenyl ring are expected to exert a significant downfield shifting effect on the aromatic protons due to their inductive electron-withdrawing properties. This substitution pattern provides a unique spectral signature that can be readily distinguished from other arylmalonates.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The predicted ¹H and ¹³C NMR spectra of this compound are based on established substituent effects and comparison with related structures.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals:
-
Aromatic Protons: The 3,5-dichloro substitution pattern will result in two chemically equivalent protons at the C2 and C6 positions of the phenyl ring, and one proton at the C4 position. This will give rise to a doublet (or a narrow triplet, depending on the resolution) for the H2/H6 protons and a triplet for the H4 proton. Due to the electron-withdrawing nature of the chlorine atoms, these protons will be shifted downfield compared to unsubstituted benzene.
-
Methine Proton: The single proton on the α-carbon is positioned between three electron-withdrawing groups (two esters and the dichlorophenyl ring), leading to significant deshielding and a downfield chemical shift. This signal is expected to appear as a singlet.
-
Ethyl Ester Protons: The two ethyl groups will each give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with the adjacent methyl and methylene protons, respectively.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight signals, reflecting the molecular symmetry:
-
Carbonyl Carbons: The two equivalent ester carbonyl carbons will appear as a single resonance in the downfield region, characteristic of ester carbonyls.
-
Aromatic Carbons: The dichlorophenyl ring will exhibit four distinct signals: one for the carbon attached to the malonate moiety (C1), one for the two carbons bearing the chlorine atoms (C3/C5), one for the two equivalent carbons at the C2/C6 positions, and one for the carbon at the C4 position.
-
Methine Carbon: The α-carbon will be significantly deshielded due to its attachment to three electron-withdrawing groups.
-
Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the two equivalent ethyl groups will each produce a single resonance.
Comparative Analysis: this compound vs. Diethyl Phenylmalonate
To highlight the influence of the dichloro-substitution, a comparison with the experimental NMR data of diethyl phenylmalonate is instructive.
| Assignment | This compound (Predicted) | Diethyl Phenylmalonate (Experimental) | Rationale for Differences |
| ¹H NMR | |||
| Aromatic H | ~7.3-7.5 ppm (m) | ~7.2-7.4 ppm (m, 5H) | The two chlorine atoms in the 3,5-positions inductively withdraw electron density, deshielding the aromatic protons and causing a downfield shift. The multiplicity will also be simpler due to symmetry. |
| Methine H | ~4.8 ppm (s) | ~4.6 ppm (s, 1H) | The electron-withdrawing dichlorophenyl group will cause a slight downfield shift of the methine proton compared to the unsubstituted phenyl group. |
| -OCH₂- | ~4.2 ppm (q, J ≈ 7.1 Hz, 4H) | ~4.2 ppm (q, J ≈ 7.1 Hz, 4H) | The electronic effect of the remote dichlorophenyl group on the ethyl ester protons is expected to be minimal. |
| -CH₃ | ~1.2 ppm (t, J ≈ 7.1 Hz, 6H) | ~1.2 ppm (t, J ≈ 7.1 Hz, 6H) | Similar to the methylene protons, the methyl protons are too distant to be significantly affected by the aromatic substitution. |
| ¹³C NMR | |||
| C=O | ~167 ppm | ~168 ppm | Minimal change expected for the carbonyl carbons. |
| Aromatic C1 | ~138 ppm | ~135 ppm | The inductive effect of the chlorine atoms will slightly deshield the ipso-carbon. |
| Aromatic C3/C5 | ~135 ppm | N/A | This signal is unique to the dichlorinated compound. |
| Aromatic C2/C6 | ~128 ppm | ~129 ppm (ortho) | The chemical shifts of the remaining aromatic carbons will be altered due to the different substitution pattern. |
| Aromatic C4 | ~127 ppm | ~128 ppm (para) | |
| Methine C | ~58 ppm | ~57 ppm | A slight downfield shift is expected due to the electron-withdrawing nature of the dichlorophenyl group. |
| -OCH₂- | ~62 ppm | ~62 ppm | Minimal change expected. |
| -CH₃ | ~14 ppm | ~14 ppm | Minimal change expected. |
Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Diethyl Phenylmalonate.
Experimental Protocol for High-Resolution NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.[1][2]
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-precision 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.
-
Place the sample in the magnet and allow at least 5 minutes for thermal equilibration.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal, which is crucial for high resolution.
-
For ¹H NMR, acquire the spectrum using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For quantitative ¹H NMR, a longer relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is necessary to ensure full relaxation of all protons between scans.[1][2]
-
For ¹³C NMR, acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
Figure 1: Experimental workflow for NMR analysis.
Conclusion
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(3,5-dichlorophenyl)malonate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular weight and structure through fragmentation analysis. This guide offers an in-depth exploration of the expected mass spectrometry fragmentation of Diethyl 2-(3,5-dichlorophenyl)malonate, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents.
Understanding the Molecule: Structure and Properties
This compound possesses a unique structure that dictates its fragmentation behavior. It features a central malonic ester core, substituted with a dichlorinated phenyl ring. This combination of an aromatic system, halogen atoms, and ester functional groups gives rise to characteristic fragmentation patterns under different ionization techniques.
Molecular Formula: C₁₃H₁₂Cl₂O₄ Molecular Weight: 318.14 g/mol
Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation. For this compound, we can anticipate a series of characteristic fragmentation pathways based on studies of similar aryl-substituted malonic esters.[1][2]
The Molecular Ion Peak (M⁺˙)
Aryl derivatives of diethyl malonate are known to exhibit a discernible molecular ion peak, a testament to the stability conferred by the aromatic ring.[2] A key feature to anticipate for this compound is the isotopic signature of the two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, we expect to see a characteristic cluster of peaks for the molecular ion:
-
M⁺˙: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2]⁺˙: The peak for a molecule with one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺˙: The peak for a molecule with two ³⁷Cl atoms.
The relative intensities of these peaks are expected to follow a predictable ratio, providing a clear indication of the presence of two chlorine atoms.
Key Fragmentation Pathways under EI
The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the stability of the resulting fragments.
Major Predicted Fragments:
| Fragment Ion | Description | Supporting Rationale |
| [M-45]⁺ | Loss of an ethoxy radical (·OCH₂CH₃) | A common fragmentation pattern for ethyl esters.[1] |
| [M-73]⁺ | Loss of an ethoxycarbonyl radical (·COOCH₂CH₃) | Another characteristic fragmentation of the diethyl malonate moiety.[1] |
| [M-159]⁺ | Loss of the diethyl malonate radical | This is often a prominent fragmentation for di-substituted malonates, leading to a stable benzylic-type carbocation.[1][2] |
Comparison with Diethyl Malonate
To contextualize the predicted fragmentation, a comparison with the known EI mass spectrum of the parent compound, diethyl malonate, is instructive. The mass spectrum of diethyl malonate is characterized by fragments resulting from the loss of ethoxy and ethoxycarbonyl groups. The introduction of the dichlorophenyl substituent is expected to introduce new, higher mass fragments and the characteristic chlorine isotopic pattern, while likely diminishing the relative abundance of some of the smaller fragments observed in the parent compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] This makes it an ideal technique for determining the molecular weight of the analyte. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed.
The Protonated Molecule [M+H]⁺
In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z corresponding to its molecular weight plus the mass of a proton. The isotopic pattern for the two chlorine atoms will also be evident in the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks.
Predicted ESI-MS/MS Fragmentation
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion is anticipated to proceed through the loss of small, neutral molecules.[4]
Major Predicted Neutral Losses:
| Precursor Ion | Neutral Loss | Resulting Fragment | Rationale |
| [M+H]⁺ | Ethanol (C₂H₅OH) | [M+H-46]⁺ | Loss of one of the ethyl ester groups as a neutral molecule is a common pathway for protonated esters. |
| [M+H]⁺ | Diethyl malonate (C₇H₁₂O₄) | [M+H-160]⁺ | Cleavage of the bond connecting the phenyl ring to the malonate moiety can result in the loss of the neutral diethyl malonate molecule. |
Experimental Protocols
For researchers aiming to analyze this compound or similar compounds, the following are generalized starting protocols for EI-MS and ESI-MS analysis.
GC-EI-MS Protocol
-
Sample Preparation: Dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-ESI-MS/MS Protocol
-
Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of approximately 10 µg/mL.
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select the [M+H]⁺ ion for fragmentation using an appropriate collision energy (e.g., 15-30 eV).
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By leveraging established principles of fragmentation for its constituent functional groups, we can anticipate the key fragmentation pathways under both EI and ESI conditions. The presence of the two chlorine atoms provides a distinct isotopic signature that is a powerful diagnostic tool. The comparative analysis with diethyl malonate highlights the influence of the dichlorophenyl substituent on the fragmentation pattern. The provided experimental protocols offer a solid starting point for researchers seeking to analyze this and structurally related molecules. This guide serves as a valuable resource for the structural elucidation and characterization of novel compounds in the field of drug discovery and development.
References
A Researcher's Guide to the Spectroscopic Analysis of Diethyl 2-(3,5-dichlorophenyl)malonate and its Analogs
For professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Diethyl 2-(3,5-dichlorophenyl)malonate, a potentially key intermediate, requires rigorous structural elucidation to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this target molecule, placing it in context with structurally related and commercially available malonate esters: Diethyl phenylmalonate and Diethyl ethylmalonate. By understanding the spectroscopic signatures of these analogs, researchers can better predict and interpret the data for more complex derivatives like our target compound.
This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data, offering insights into the underlying principles and experimental considerations.
The Logic of Spectroscopic Elucidation
The structural confirmation of an organic molecule is a puzzle solved by assembling complementary pieces of evidence from various spectroscopic methods. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.
Caption: The complementary nature of NMR, IR, and MS in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its comparators. The data for the target compound are predicted based on established principles and the observed data for the analogs.
¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Methine Proton (α-H) (ppm) | Methylene Protons (-OCH₂CH₃) (ppm) | Methyl Protons (-OCH₂CH₃) (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~4.8 - 5.0 (s, 1H) | ~4.2 - 4.3 (q, 4H) | ~1.2 - 1.3 (t, 6H) | ~7.3 - 7.5 (m, 3H) | - |
| Diethyl phenylmalonate | 4.66 (s, 1H) | 4.21 (q, 4H) | 1.25 (t, 6H) | 7.25-7.40 (m, 5H) | - |
| Diethyl ethylmalonate | 3.19 (t, 1H) | 4.19 (q, 4H) | 1.25 (t, 6H) | - | 1.95 (q, 2H, -CH₂CH₃), 0.90 (t, 3H, -CH₂CH₃) |
¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Carbonyl Carbon (-C=O) (ppm) | Methine Carbon (α-C) (ppm) | Methylene Carbon (-OCH₂) (ppm) | Methyl Carbon (-CH₃) (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~167 - 169 | ~56 - 58 | ~62 - 63 | ~14 | ~128-135 (multiple signals) | - |
| Diethyl phenylmalonate | 168.1 | 57.5 | 61.9 | 14.1 | 128.4, 128.7, 129.0, 134.9 | - |
| Diethyl ethylmalonate | 170.0 | 51.5 | 61.2 | 14.0 | - | 21.9 (-CH₂CH₃), 11.6 (-CH₂CH₃) |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 304/306/308 (isotope pattern) | 259/261/263 ([M-OEt]⁺), 231/233/235 ([M-COOEt]⁺), 145/147/149 ([M-CH(COOEt)₂]⁺) |
| Diethyl phenylmalonate | 236 | 191 ([M-OEt]⁺), 163 ([M-COOEt]⁺), 91 ([C₇H₇]⁺)[1] |
| Diethyl ethylmalonate | 188 | 143 ([M-OEt]⁺), 115 ([M-COOEt]⁺)[2] |
IR Spectroscopy Data (neat or as KBr pellet)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~1730 - 1750 | ~1150 - 1250 | ~3050 - 3100 | ~2850 - 3000 | ~700 - 850 |
| Diethyl phenylmalonate | 1735 | 1150 - 1250 | 3060 | 2980 | - |
| Diethyl ethylmalonate | 1730 | 1150 - 1250 | - | 2980 | - |
Experimental Protocols and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified malonate derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Expert Insights:
-
¹H NMR: The key diagnostic signal for a mono-substituted malonate like our target compound is the methine proton on the α-carbon. For this compound, this proton is expected to appear as a singlet, deshielded by both the adjacent phenyl ring and the two ester carbonyl groups. The electron-withdrawing chlorine atoms on the phenyl ring will likely shift this signal further downfield compared to Diethyl phenylmalonate. The ethyl groups of the ester will present as a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling.
-
¹³C NMR: The α-carbon signal is also highly informative. In Diethyl ethylmalonate, it appears around 51.5 ppm, while the phenyl group in Diethyl phenylmalonate shifts it downfield to 57.5 ppm. The dichlorophenyl group is expected to have a similar deshielding effect. The two carbonyl carbons will appear in the 167-170 ppm region. The aromatic region will show a specific number of signals corresponding to the unique carbon environments in the 3,5-dichlorophenyl ring.
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Detect the mass-to-charge ratio (m/z) of the resulting ions.
Expert Insights: A prominent fragmentation pathway for 2-substituted diethyl malonates is the loss of the entire diethyl malonate moiety (M-159).[3][4] This is particularly true for aryl derivatives.[3][4] For this compound, we can predict the presence of the molecular ion with a characteristic isotope pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a rough 9:6:1 ratio). Other expected fragments include the loss of an ethoxy group ([M-45]⁺) and an ethoxycarbonyl group ([M-73]⁺).
Caption: Common fragmentation pathways for 2-aryl diethyl malonates in EI-MS.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
Expert Insights: The most prominent feature in the IR spectrum of a malonate ester is the strong carbonyl (C=O) stretching absorption of the ester groups, typically found in the region of 1730-1760 cm⁻¹.[5] Often, two distinct bands can be observed due to symmetric and antisymmetric stretching vibrations. The spectrum of this compound will also exhibit C-O stretching of the ester, C-H stretching from the aliphatic and aromatic portions of the molecule, and characteristic C-Cl stretches in the fingerprint region.
Conclusion
The spectroscopic characterization of this compound is a multifaceted process that relies on the synergistic interpretation of data from NMR, MS, and IR. By comparing the expected data for this target molecule with the empirical data from well-characterized analogs like Diethyl phenylmalonate and Diethyl ethylmalonate, researchers can approach the structural elucidation with a higher degree of confidence. This comparative approach not only aids in the identification of the target compound but also provides a deeper understanding of the structure-property relationships within this important class of molecules.
References
- 1. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorophenylmalonate Isomers: A Technical Guide for Researchers
In the landscape of pharmaceutical and agrochemical synthesis, substituted phenylmalonates are crucial intermediates. The precise positioning of substituents on the phenyl ring can significantly influence the physicochemical properties and subsequent reactivity of these molecules, ultimately impacting the efficacy and safety of the final product. This guide offers a comparative study of the six positional isomers of diethyl dichlorophenylmalonate, providing a framework for their synthesis, characterization, and differentiation.
I. Synthesis of Dichlorophenylmalonate Isomers: A Strategic Approach
The primary route to synthesizing diethyl dichlorophenylmalonate isomers involves a two-step process: the preparation of the corresponding dichlorophenylacetic acid followed by its esterification. An alternative, more direct method involves the base-catalyzed condensation of a substituted phenylacetate with diethyl carbonate.
Synthesis of Dichlorophenylacetic Acid Precursors
The synthesis of the dichlorophenylacetic acid intermediate is pivotal and is dictated by the availability of the starting dichlorotoluene or dichlorobenzyl cyanide.
-
From Dichlorotoluenes: A common method involves the radical bromination of the dichlorotoluene to form the corresponding dichlorobenzyl bromide, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.
-
From Dichlorobenzyl Cyanides: Direct hydrolysis of commercially available dichlorobenzyl cyanides offers a more straightforward route. For instance, 2,6-dichlorophenylacetic acid can be prepared by the hydrolysis of 2,6-dichlorobenzyl cyanide.[1]
Esterification to Diethyl Dichlorophenylmalonate
Once the dichlorophenylacetic acid is obtained, standard esterification procedures can be employed. A widely used method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.[2]
Direct Malonation of Dichlorophenylacetates
A more direct route to certain isomers, such as diethyl 2,4-dichlorophenylmalonate, involves the base-catalyzed condensation of the corresponding ethyl dichlorophenylacetate with diethyl carbonate. This method bypasses the isolation of the carboxylic acid intermediate.[3]
Below is a generalized workflow for the synthesis of diethyl dichlorophenylmalonate isomers.
Caption: Generalized synthetic pathways to diethyl dichlorophenylmalonate isomers.
II. Comparative Physicochemical and Spectroscopic Properties
The differentiation of the six dichlorophenylmalonate isomers relies on a careful analysis of their physical and spectroscopic data. The position of the two chlorine atoms on the phenyl ring creates unique electronic environments, leading to distinct fingerprints in their NMR, IR, and mass spectra.
Physicochemical Properties
While experimental data is scarce for all isomers, certain trends can be predicted. The melting and boiling points are influenced by the symmetry of the molecule and the strength of intermolecular forces. Symmetrical isomers, such as the 3,5-dichloro derivative, may exhibit higher melting points. The refractive index, a measure of how light propagates through the substance, is also expected to vary between isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |
| 2,3-dichloro | Not readily available | C₁₃H₁₄Cl₂O₄ | 305.15 | - |
| 2,4-dichloro | 111544-93-5 | C₁₃H₁₄Cl₂O₄ | 305.15 | Refractive Index: ~1.513 |
| 2,5-dichloro | Not readily available | C₁₃H₁₄Cl₂O₄ | 305.15 | - |
| 2,6-dichloro | Not readily available | C₁₃H₁₄Cl₂O₄ | 305.15 | - |
| 3,4-dichloro | 28751-26-0 | C₁₃H₁₄Cl₂O₄ | 305.15 | - |
| 3,5-dichloro | 1186194-50-2 | C₁₃H₁₄Cl₂O₄ | 305.15 | - |
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification of each isomer.
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly diagnostic of the substitution pattern.
-
Symmetry: The symmetry of the molecule will be reflected in the number of distinct signals in both the ¹H and ¹³C NMR spectra. For example, the 3,5-dichloro isomer, with a plane of symmetry, will exhibit fewer aromatic signals than an unsymmetrical isomer like the 2,3-dichloro derivative.
-
Chemical Shifts: The electron-withdrawing nature of the chlorine atoms will deshield the aromatic protons, shifting their signals downfield. The proximity of the protons to the chlorine atoms will determine the extent of this shift. Protons ortho to a chlorine atom will experience the largest downfield shift.
-
Coupling Constants: The coupling constants (J-values) between adjacent aromatic protons can help to determine their relative positions. Ortho coupling is typically in the range of 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is often close to 0 Hz.
The following diagram illustrates the expected workflow for NMR analysis.
Caption: Workflow for the structural elucidation of dichlorophenylmalonate isomers using NMR spectroscopy.
IR spectroscopy provides information about the functional groups present in the molecule. For dichlorophenylmalonate isomers, the key absorptions to note are:
-
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl groups.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O stretching of the ester.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which can be complex and are influenced by the substitution pattern.
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will have the same molecular ion peak (m/z = 304 for the ³⁵Cl isotopes). The fragmentation patterns, however, may show subtle differences. Common fragmentation pathways for phenylmalonates include the loss of the ethoxycarbonyl group (-COOEt) and cleavage of the bond between the phenyl ring and the malonate moiety. The relative intensities of these fragment ions could potentially be used to differentiate between isomers.
III. Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of diethyl dichlorophenylmalonate isomers. Researchers should consult specific literature for detailed procedures and safety precautions for each isomer.
General Protocol for the Synthesis of Diethyl Dichlorophenylmalonate via Esterification
-
Preparation of Dichlorophenylacetic Acid: Hydrolyze the corresponding dichlorobenzyl cyanide using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH followed by acidification).
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dichlorophenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 300 MHz or higher spectrometer.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the neat liquid or a KBr pellet of the solid isomer using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) source.
-
IV. Conclusion
The six positional isomers of diethyl dichlorophenylmalonate present a significant analytical challenge due to their structural similarity. A systematic approach combining targeted synthesis and multi-technique spectroscopic analysis is crucial for their unambiguous identification. While a complete comparative dataset is not yet available in the literature, this guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, characterize, and differentiate these important chemical intermediates. Further research to populate the experimental data for all six isomers would be a valuable contribution to the field of synthetic and analytical chemistry.
V. References
-
ChemicalBook. (n.d.). 2,6-Dichlorophenylacetic acid synthesis. Retrieved from --INVALID-LINK--
-
PrepChem. (2023). Synthesis of 2. Diethyl 2,4-Dichlorophenyl malonate. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--
References
A Comparative Guide to the Reactivity of 2,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Malonates
This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric substituted aryl malonates: 2,4-dichlorophenyl malonate and 3,5-dichlorophenyl malonate. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in reactivity imparted by the substitution pattern of the phenyl ring is critical for reaction design, optimization, and the synthesis of complex molecular architectures. This document moves beyond a simple cataloging of facts to explain the underlying electronic and steric principles that govern the reactivity of these important synthetic intermediates.
The Strategic Importance of Substituted Phenyl Malonates
Malonic esters are foundational building blocks in organic synthesis, prized for their ability to form carbanions at the α-carbon, which can then be functionalized through reactions like alkylation and acylation.[1] The subsequent hydrolysis and decarboxylation of the substituted malonate provide a versatile route to a wide array of carboxylic acids and ketones.[1][2] When the ester groups are substituted phenyls, particularly with electron-withdrawing groups, the reactivity profile of the malonate is significantly altered. Dichlorophenyl malonates, for instance, are employed as highly reactive intermediates in cyclocondensation reactions to form heterocyclic scaffolds of pharmaceutical interest.[3] The choice between isomers, such as the 2,4- and 3,5-dichloro variants, is not arbitrary and has profound implications for reaction outcomes.
Electronic and Steric Landscape: An Isomeric Deep Dive
The reactivity of a malonate ester is primarily dictated by two key features: the acidity of the α-carbon's protons and the electrophilicity of the carbonyl carbons. The dichlorophenyl moiety influences both of these aspects through a combination of electronic and steric effects.
Electronic Effects: Inductive vs. Resonance
Chlorine atoms exert two opposing electronic effects: a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+M) via their lone pairs.[4][5] For chlorine, the inductive effect is dominant, making it an overall electron-withdrawing group that deactivates the phenyl ring.
The magnitude of this electron-withdrawing effect at different positions on the ring can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.[6]
-
For the 3,5-dichlorophenyl isomer: Both chlorine atoms are in the meta position relative to the point of attachment of the malonate group. The electronic influence is therefore the sum of two meta effects.
-
For the 2,4-dichlorophenyl isomer: The chlorine atoms are at the ortho and para positions. The total electronic effect is a combination of influences from these two positions.
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | +0.37[7] |
| para (σp) | +0.23[7] |
Based on these values, the cumulative electron-withdrawing effect is stronger in the 3,5-isomer (Σσ ≈ 0.37 + 0.37 = 0.74) than in the 2,4-isomer (Σσ ≈ σo + 0.23). While a standard Hammett constant for an ortho chloro group is not as straightforward due to steric considerations, its electronic influence is known to be strongly withdrawing.[8] Regardless of the precise value of σo, the symmetric placement of two strongly withdrawing groups in the 3,5-isomer results in a more electron-deficient phenyl ring.
Steric Effects: The Ortho-Chloro Impediment
The 2,4-dichlorophenyl isomer possesses a chlorine atom at the ortho position, which introduces significant steric hindrance around the linkage to the malonate ester.[3] This steric bulk can force the ester group to rotate out of the plane of the phenyl ring, disrupting π-orbital overlap and resonance.[3][9] This has important consequences for reactivity, as will be discussed. The 3,5-isomer, lacking ortho substituents, does not experience this steric impediment.
Caption: Electronic and steric features of 2,4- and 3,5-dichlorophenyl malonates.
Comparative Reactivity Analysis
The electronic and steric differences between the two isomers lead to predictable variations in their reactivity in key transformations.
Acidity of the α-Carbon and Alkylation Reactions
The malonic ester synthesis relies on the deprotonation of the α-carbon to form a nucleophilic enolate.[1] The acidity of these protons (and thus the ease of enolate formation) is enhanced by electron-withdrawing groups that can stabilize the resulting negative charge.
-
3,5-Dichlorophenyl Malonate: The strong, symmetric inductive withdrawal from the two meta chlorine atoms makes the dichlorophenyl group a potent electron sink. This will significantly stabilize the malonate enolate, lowering the pKa of the α-protons compared to an unsubstituted phenyl malonate.
-
2,4-Dichlorophenyl Malonate: This isomer also enhances the acidity of the α-protons due to the electron-withdrawing nature of the chloro-substituents. However, the overall electron-withdrawing effect is likely slightly less pronounced than in the 3,5-isomer.
Prediction: 3,5-Dichlorophenyl malonate is expected to be more acidic at the α-carbon. This should facilitate faster deprotonation under basic conditions, potentially leading to higher rates in alkylation reactions.
Electrophilicity of the Carbonyl Carbon and Nucleophilic Acyl Substitution
Reactions such as hydrolysis and transesterification involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester. Electron-withdrawing groups on the phenyl ring make the carbonyl carbon more electron-deficient and thus more susceptible to attack.
-
3,5-Dichlorophenyl Malonate: The powerful inductive effect of the two meta chlorines strongly increases the electrophilicity of the carbonyl carbons, making this isomer highly reactive towards nucleophiles.
-
2,4-Dichlorophenyl Malonate: While also activated, the steric hindrance from the ortho-chloro group could potentially impede the approach of a nucleophile to the carbonyl carbon. However, this steric effect can also twist the ester group out of the plane of the ring, which reduces resonance stabilization of the ester and can lead to a surprising increase in the rate of hydrolysis.[3] This "ortho-effect" can sometimes dominate over simple steric hindrance.
Prediction: Both isomers are highly reactive towards nucleophilic acyl substitution. The 3,5-dichlorophenyl isomer is anticipated to be more reactive due to purely electronic factors. However, the 2,4-isomer may exhibit unexpectedly high reactivity due to the ortho-effect. Experimental validation is crucial to determine the dominant factor. Bis(2,4-dichlorophenyl) malonate has been noted for its high reactivity in cyclocondensation reactions, which supports the idea of it being a potent acylating agent.[3]
Decarboxylation of the Corresponding Malonic Acids
Following hydrolysis, the resulting dichlorophenyl malonic acids can be decarboxylated, typically with heat, to yield a substituted acetic acid.[2] The ease of decarboxylation can be influenced by the stability of the intermediate enol or carbanion formed after the loss of CO2. Electron-withdrawing groups can stabilize this intermediate, facilitating the reaction.
Prediction: The stronger overall electron-withdrawing character of the 3,5-dichlorophenyl group is expected to better stabilize the intermediate formed during decarboxylation. Therefore, 3,5-dichlorophenylmalonic acid may undergo decarboxylation under milder conditions than its 2,4-dichloro counterpart.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| α-Carbon Deprotonation | 3,5-Dichlorophenyl Malonate | Stronger, symmetric electron withdrawal stabilizes the enolate. |
| Alkylation (Enolate Reactivity) | 3,5-Dichlorophenyl Malonate | Faster formation of the nucleophilic enolate. |
| Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Ambiguous; likely both are very reactive. | 3,5-isomer has stronger electronic activation. 2,4-isomer may have enhanced reactivity from steric "ortho-effect".[3] |
| Decarboxylation of Malonic Acid | 3,5-Dichlorophenylmalonic Acid | Greater stabilization of the reaction intermediate. |
Experimental Validation Protocols
The predictions outlined above can be empirically tested. The following are generalized protocols for the synthesis and reactivity assessment of these malonates.
Synthesis of Dichlorophenyl Malonates
These compounds can be prepared via esterification of malonic acid with the corresponding dichlorophenol, often activated by conversion to malonyl chloride or by using coupling agents. A patent describes the preparation of the related 2-(3,5-dichlorophenyl)propanedioyl dichloride from potassium 2-(3,5-dichlorophenyl)propanedioate.[10]
Generalized Protocol for Esterification:
-
Acid Chloride Formation: In a fume hood, carefully add oxalyl chloride (2.2 eq.) to a solution of malonic acid (1.0 eq.) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude malonyl chloride.
-
Esterification: Dissolve the crude malonyl chloride in an inert solvent (e.g., dichloromethane).
-
Add a solution of the corresponding dichlorophenol (2,4- or 3,5-dichlorophenol, 2.1 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup: wash with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the synthesis of dichlorophenyl malonates.
Comparative Alkylation Reaction
This experiment compares the rate of a standard alkylation reaction.
Protocol:
-
In two separate, identical flasks under an inert atmosphere (N2 or Ar), add a solution of 3,5-dichlorophenyl malonate (1.0 eq.) to one and 2,4-dichlorophenyl malonate (1.0 eq.) to the other, each in a dry, aprotic solvent (e.g., THF or DMF).
-
Add a base (e.g., sodium hydride, 1.1 eq.) to each flask at 0 °C and stir for 30 minutes to form the enolate.
-
Add a reactive alkyl halide (e.g., benzyl bromide, 1.05 eq.) to each flask simultaneously.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the rate of consumption of the starting material and formation of the alkylated product.
-
After completion, quench the reactions with saturated aqueous NH4Cl and perform a standard extractive workup.
-
Compare the reaction rates and final yields of the mono-alkylated products.
Kinetic Analysis of Alkaline Hydrolysis
This experiment will quantify the rate of hydrolysis for each isomer.
Protocol:
-
Prepare stock solutions of each dichlorophenyl malonate isomer and a sodium hydroxide solution in a suitable solvent system (e.g., 50% aqueous acetonitrile).[11]
-
Initiate the hydrolysis by mixing the malonate and NaOH solutions in a cuvette maintained at a constant temperature (e.g., 25 °C) within a UV-Vis spectrophotometer.
-
Monitor the reaction by observing the change in absorbance at a wavelength corresponding to the dichlorophenolate product over time.
-
Calculate the pseudo-first-order rate constant (k_obs) from the absorbance data.
-
Determine the second-order rate constant (k2) by dividing k_obs by the concentration of NaOH.
-
Compare the k2 values for the two isomers to determine their relative reactivity towards alkaline hydrolysis.
Caption: Workflow for kinetic analysis of malonate ester hydrolysis.
Conclusion
The substitution pattern of the dichlorophenyl ring profoundly influences the reactivity of the corresponding malonate esters. The 3,5-dichlorophenyl isomer is predicted to be the more reactive species in reactions involving the deprotonation of the α-carbon, such as alkylations, due to the powerful and symmetric electron-withdrawing nature of the two meta-positioned chlorine atoms. In contrast, for nucleophilic acyl substitution reactions like hydrolysis, both isomers are expected to be highly reactive. While the 3,5-isomer benefits from strong electronic activation, the 2,4-dichlorophenyl isomer may exhibit comparably high or even greater reactivity due to a sterically induced "ortho-effect" that destabilizes the ester ground state.[3] These theoretical predictions, grounded in the fundamental principles of physical organic chemistry, provide a robust framework for the rational selection of these reagents in complex synthetic campaigns. The provided experimental protocols offer a direct path to validating these hypotheses and quantifying the reactivity differences in a laboratory setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Hammett substituent constants [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 10. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Analytical methods for the characterization of Diethyl 2-(3,5-dichlorophenyl)malonate
An In-Depth Technical Guide to the Analytical Characterization of Diethyl 2-(3,5-dichlorophenyl)malonate
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of analytical methods for the robust characterization of this compound, offering insights into the principles, experimental protocols, and expected outcomes for each technique. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical workflows involved in the quality control of this important chemical entity.
The molecular structure of this compound, with its aromatic ring, ester functionalities, and a chiral center at the alpha-carbon, presents a unique analytical challenge that necessitates a multi-technique approach for complete characterization.
I. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals would be:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A quartet corresponding to the methylene protons of the ethyl groups.
-
A singlet for the methine proton on the alpha-carbon.
-
Signals in the aromatic region corresponding to the protons on the 3,5-dichlorophenyl ring.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The expected signals would include those for the methyl and methylene carbons of the ethyl groups, the methine carbon, the carbonyl carbons of the ester groups, and the carbons of the dichlorophenyl ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
B. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for identification. The molecular ion peak (M⁺) for this compound would be expected, along with characteristic fragment ions resulting from the loss of ethoxy groups, the entire ester group, or cleavage of the bond between the aromatic ring and the malonate moiety.[1][2]
Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation. This is often coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A range that covers the expected molecular weight and fragment ions (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to look for are:
-
C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl groups.
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
-
C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
II. Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically suitable for the analysis of this compound.
Method Parameters:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[3]
-
Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be set at a λmax of the compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution of this compound in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector: UV at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method. Impurities can be identified and quantified relative to the main peak.
B. Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is likely to be sufficiently volatile for GC analysis.[4][5]
Method Parameters:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity.
III. Comparison of Analytical Methods
The choice of analytical method depends on the specific information required. The following table provides a comparison of the primary techniques discussed.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms. | Non-destructive, provides unambiguous structure. | Lower sensitivity compared to MS, requires pure sample for best results. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity, can be coupled with chromatography for mixture analysis. | Destructive, fragmentation can be complex to interpret. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
| HPLC | Purity, quantification of impurities. | High resolution, suitable for non-volatile compounds, versatile. | Can be more time-consuming than GC. |
| GC | Purity, quantification of volatile impurities. | High efficiency, fast analysis times. | Only suitable for volatile and thermally stable compounds. |
IV. Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is paramount for unambiguous structural elucidation, while mass spectrometry provides crucial molecular weight and fragmentation data. HPLC and GC are the workhorse techniques for assessing purity and identifying potential process-related impurities. By employing the methods outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their downstream applications.
References
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Diethyl 2-(3,5-dichlorophenyl)malonate
This guide provides an in-depth analysis of the High-Resolution Mass Spectrometry (HRMS) data for Diethyl 2-(3,5-dichlorophenyl)malonate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of its HRMS characteristics against structurally related analogs, supported by theoretical data and established fragmentation patterns.
The Critical Role of HRMS in Structural Elucidation
In the landscape of modern analytical chemistry, High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the unambiguous identification and structural elucidation of small molecules.[1] Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-5 ppm accuracy, enabling the determination of elemental compositions and the differentiation between isobaric compounds.[2][3][4] This level of precision is paramount in drug discovery and development, where the confident identification of lead compounds, metabolites, and impurities is critical for advancing research and ensuring regulatory compliance.
The choice of ionization technique is crucial for successful HRMS analysis. Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for polar and semi-polar molecules like diethyl malonate derivatives. ESI typically produces protonated molecules ([M+H]⁺) or other adducts, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), with minimal in-source fragmentation, allowing for the precise determination of the molecular weight.[5]
HRMS Profile of this compound
Molecular Formula: C₁₃H₁₄Cl₂O₄
Theoretical Exact Mass: The theoretical monoisotopic mass of the neutral molecule has been calculated to be 304.0218 Da .
The presence of two chlorine atoms in the structure of this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion region will exhibit a distinctive cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This pattern serves as a key diagnostic feature for the presence of two chlorine atoms in an unknown compound.
Predicted HRMS Data and Fragmentation
In the absence of direct experimental data, the following HRMS characteristics are predicted for this compound based on established principles and data from similar compounds:
-
High-Resolution Mass Measurement: In positive-ion ESI-HRMS, the most abundant ions are expected to be the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺). Their theoretical exact masses are:
-
[M+H]⁺: 305.0296 Da
-
[M+Na]⁺: 327.0115 Da
-
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the precursor ions is expected to yield characteristic fragment ions. A prominent fragmentation pathway for aryl-substituted diethyl malonates is the loss of the diethyl malonate moiety (nominal mass of 159 Da).[6][7] This would result in the formation of a dichlorophenyl-containing fragment ion.
Comparative Analysis with Alternative Compounds
To provide a comprehensive understanding, the HRMS data of this compound is compared with two structurally related, commercially available compounds: Diethyl 2-phenylmalonate and Diethyl 2-(4-chlorophenyl)malonate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Exact Mass (Da) | Key Predicted Fragments (Nominal m/z) |
| This compound | C₁₃H₁₄Cl₂O₄ | 305.16 | 304.0218 | M-159 (dichlorophenyl fragment) |
| Diethyl 2-phenylmalonate | C₁₃H₁₆O₄ | 236.27[8][9] | 236.1049[8] | M-159 (phenyl fragment) |
| Diethyl 2-(4-chlorophenyl)malonate | C₁₃H₁₅ClO₄ | 270.71 | 270.0659 | M-159 (chlorophenyl fragment) |
The presence and position of the chlorine atom(s) on the phenyl ring significantly influence the exact mass and isotopic pattern, providing a clear basis for differentiation using HRMS. The fragmentation pattern, particularly the mass of the fragment resulting from the loss of the diethyl malonate group, will directly reflect the substitution on the aromatic ring.
Experimental Protocol for HRMS Analysis
The following is a detailed, step-by-step methodology for the HRMS analysis of this compound and its analogs.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the analyte. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). c. Mobile Phase: i. A: Water with 0.1% formic acid ii. B: Acetonitrile with 0.1% formic acid d. Gradient: A suitable gradient to ensure proper separation and elution of the analyte (e.g., 5% B to 95% B over 5 minutes). e. Flow Rate: 0.3 mL/min. f. Injection Volume: 1-5 µL.
3. HRMS Parameters (Positive ESI Mode): a. Ion Source: Electrospray Ionization (ESI). b. Polarity: Positive. c. Capillary Voltage: 3.5 kV. d. Gas Temperature: 300 °C. e. Sheath Gas Flow: 35 (arbitrary units). f. Mass Range: m/z 100-500. g. Resolution: >60,000 FWHM. h. Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
4. Data Analysis: a. Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ and [M+Na]⁺ ions. b. Determine the experimental exact mass and calculate the mass error in parts per million (ppm). c. Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.
Visualizing the HRMS Workflow
The following diagram illustrates the general workflow for the HRMS analysis of a small molecule.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. rsc.org [rsc.org]
- 4. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylmalonates: A Comparative Analysis
Introduction: The Central Role of Phenylmalonates in Synthesis
Substituted phenylmalonates, particularly diethyl phenylmalonate, are cornerstone intermediates in organic synthesis. Their utility spans from the creation of pharmaceuticals, most notably as precursors to barbiturates like phenobarbital, to the development of complex molecular architectures.[1][2] However, the synthesis of these valuable compounds is not without its challenges. The direct arylation of malonic esters via traditional methods is often inefficient because aryl halides are relatively weak electrophiles and do not readily undergo substitution reactions with malonate anions.[1] This guide provides a comparative overview of classical and modern synthetic strategies, offering experimental insights and data to assist researchers in selecting the optimal route for their specific target molecule. We will delve into the mechanistic underpinnings of these methods, evaluate the impact of aromatic substitution on reaction efficiency, and present detailed protocols for key transformations.
I. Classical Synthetic Routes: The Workhorse Method
The most established and historically significant method for synthesizing diethyl phenylmalonate avoids the problematic direct arylation. Instead, it relies on a Claisen condensation followed by a decarbonylation step.
The Claisen Condensation-Decarbonylation Pathway
This two-step sequence begins with the Claisen condensation of an ethyl phenylacetate with diethyl oxalate, facilitated by a strong base like sodium ethoxide. The resulting intermediate, diethyl phenyloxalylacetate, is then heated to induce decarbonylation (loss of carbon monoxide), yielding the desired diethyl phenylmalonate.[3][4] This indirect approach circumvents the low reactivity of aryl halides in direct alkylation.[1]
Mechanism Rationale: The process leverages the acidity of the α-proton on ethyl phenylacetate. The base (sodium ethoxide) deprotonates the phenylacetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent decarbonylation is a thermally driven process that is entropically favorable.
Caption: Workflow for the classical synthesis of diethyl phenylmalonate.
While reliable, this method can be lengthy and requires the isolation of intermediates, which can impact overall yield and process efficiency.[4]
II. Modern Methods: Catalysis-Driven Efficiency
Advances in organometallic chemistry have revolutionized the synthesis of arylated compounds. Cross-coupling reactions now offer milder, more direct, and often more efficient alternatives to classical methods.
A. Copper-Catalyzed α-Arylation of Malonates
A significant breakthrough was the development of a mild and general method for the copper-catalyzed arylation of diethyl malonate.[5][6] This approach directly couples an aryl iodide with diethyl malonate using a catalytic system typically composed of copper(I) iodide (CuI), a base such as cesium carbonate (Cs₂CO₃), and a stabilizing ligand.
Causality of Components:
-
Copper(I) Iodide (CuI): The active catalyst that facilitates the C-C bond formation.
-
Cesium Carbonate (Cs₂CO₃): A crucial base that is sufficiently strong to deprotonate diethyl malonate but mild enough to avoid side reactions. Its solubility and the nature of the cesium cation are often key to high efficiency.
-
Ligand (e.g., 2-phenylphenol): The ligand plays a critical role in stabilizing the copper catalyst, preventing catalyst decomposition, and promoting the desired reductive elimination step to form the product.[5]
This method demonstrates excellent functional group tolerance and provides good to excellent yields for a range of aryl iodides, including electron-rich and heterocyclic substrates.[5]
Caption: Simplified catalytic cycle for Cu-catalyzed malonate arylation.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the gold standard for many modern cross-coupling reactions. While direct C-H arylation of malonates is an emerging field, the principles are well-established in related transformations like the Buchwald-Hartwig amination, which forms C-N bonds.[7][8][9] These reactions typically involve a palladium precatalyst, a specialized phosphine ligand, and a base to construct new bonds on an aromatic ring. The development of sterically hindered and electron-rich ligands has been instrumental in expanding the scope and efficiency of these transformations.[8]
C. Emerging Technologies: Enhancing Reaction Efficiency
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields.[10][11] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12][13] For the synthesis of substituted phenylmalonates, MAOS can be applied to both classical and modern catalytic methods to significantly enhance throughput.
III. Comparative Analysis of Synthesis Efficiency
The choice of synthetic method depends heavily on the specific substrate, desired scale, and available resources. The following table summarizes the key performance indicators for the discussed methods.
| Method | Typical Yield | Reaction Time | Conditions | Substrate Scope & Limitations |
| Classical Claisen | 60-85%[4] | 6-12 hours[3][14] | High temp. (reflux, >150°C for decarbonylation) | Broadly applicable but multi-step. Sensitive functional groups may not be tolerated. |
| Cu-Catalyzed Arylation | 70-95%[5] | 12-24 hours | Mild (Room temp. to 80°C) | Excellent for aryl iodides. Aryl bromides are less reactive.[5] Tolerates many functional groups. |
| Pd-Catalyzed C-H Arylation | 60-90%[15] | 8-24 hours | Mild to moderate (e.g., 100°C) | Requires a directing group. Substrate-specific catalyst/ligand optimization often needed. |
| Microwave-Assisted (MAOS) | Often >90%[13] | 5-30 minutes[12][16] | Sealed vessel, elevated pressure/temp | Can significantly improve yields and reduce times for other methods. Requires specialized equipment. |
IV. The Impact of Phenyl Ring Substituents
The electronic nature of substituents on the aryl halide significantly influences reaction efficiency, particularly in metal-catalyzed reactions.
-
Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN, -CF₃): In general, EWGs make the aryl halide more electrophilic and accelerate the rate-limiting oxidative addition step in both copper and palladium catalysis. This often leads to higher yields and faster reactions.
-
Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂, -CH₃): EDGs can slow down the oxidative addition step by making the aryl halide less electrophilic. However, modern catalyst systems with highly active, electron-rich phosphine ligands have been developed to overcome this challenge, allowing for the efficient coupling of electron-rich aryl halides.[8]
-
Steric Hindrance: Ortho-substituents on the aryl halide can impede the approach of the metal catalyst, slowing the reaction rate and potentially lowering the yield.[5] Careful selection of a catalyst with a less bulky ligand may be required to mitigate this effect.
Caption: Decision workflow for selecting a synthetic methodology.
V. Detailed Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Phenylmalonate
(Adapted from Organic Syntheses Procedure)[3]
-
Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 500 mL of absolute ethanol. Add 23 g (1 gram-atom) of cleanly cut sodium in portions.
-
Claisen Condensation: Once all sodium has dissolved, cool the solution to 60°C. Add 146 g (1 mole) of ethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g (1.06 moles) of ethyl phenylacetate.
-
Reaction: The mixture will warm and turn into a thick, yellowish-white paste. Heat the reaction mixture on a steam bath for 2 hours, during which it will become nearly solid. Allow it to cool to room temperature.
-
Isolation of Intermediate: Stir the paste thoroughly with 800 mL of dry ether. Collect the solid sodium derivative by suction filtration and wash it repeatedly with dry ether.
-
Decarbonylation: Transfer the intermediate to a modified Claisen flask. Heat the flask in a metal bath under reduced pressure (approx. 15 mm). Gradually raise the bath temperature to 175°C and maintain it until the evolution of carbon monoxide ceases (typically 5-6 hours).
-
Purification: After the reaction is complete, return any distilled oil to the flask and distill the crude diethyl phenylmalonate under reduced pressure to yield the pure product.
Protocol 2: Copper-Catalyzed Synthesis of Diethyl 4-methoxyphenylmalonate
(Based on the method by Hennessy & Buchwald)[5]
-
Reaction Setup: To an oven-dried, screw-cap test tube, add CuI (9.5 mg, 0.05 mmol, 5 mol %), 2-phenylphenol (17 mg, 0.10 mmol, 10 mol %), and Cs₂CO₃ (456 mg, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add 4-iodoanisole (234 mg, 1.0 mmol) and diethyl malonate (240 mg, 1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated 80°C oil bath and stir for the specified time (monitor by TLC or GC-MS, typically 18-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a plug of silica gel, eluting with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.
VI. Conclusion and Future Outlook
The synthesis of substituted phenylmalonates has evolved from robust, classical methods to highly efficient and versatile modern catalytic protocols. For simple, unsubstituted diethyl phenylmalonate on a large scale, the classical Claisen condensation remains a viable, cost-effective option. However, for the synthesis of complex, functionalized analogs, particularly in the context of drug discovery and development, modern copper- and palladium-catalyzed methods offer unparalleled advantages in terms of mild conditions, functional group tolerance, and overall efficiency. The integration of enabling technologies like microwave synthesis further accelerates this process. Future developments will likely focus on developing even more active and sustainable catalysts, such as those based on earth-abundant metals, and expanding the scope of direct C-H activation to eliminate the need for pre-functionalized starting materials altogether.
References
- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 2. library2.smu.ca [library2.smu.ca]
- 3. orgsyn.org [orgsyn.org]
- 4. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 5. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 6. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. youtube.com [youtube.com]
- 12. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 14. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 15. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Microwave assisted facile synthesis and anticancer evaluation of new substituted-3-methyl-1- substituted phenyl-1H-pyrazole | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Evaluation of Diethyl 2-(3,5-dichlorophenyl)malonate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
The synthesis and evaluation of novel chemical entities remain the cornerstone of therapeutic innovation. Diethyl 2-(3,5-dichlorophenyl)malonate and its derivatives represent a promising, yet underexplored, chemical scaffold. The rationale for their investigation is rooted in the established biological activities of their constituent moieties. The dichlorophenyl group is a well-known pharmacophore found in numerous approved drugs and is associated with potent antimicrobial and anticancer properties.[1][2] Concurrently, the diethyl malonate core is a versatile building block in organic synthesis, used to create a wide array of bioactive molecules, including barbiturates, vitamins, and anti-inflammatory agents.[3][4] Derivatives of malonic acid have shown potential in modulating key biological pathways, such as inhibiting succinate dehydrogenase in the context of ischemia-reperfusion injury and suppressing inflammatory signaling.[5][6]
This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. It is designed not as a rigid protocol, but as a strategic workflow, empowering researchers to objectively assess the therapeutic potential of this compound class across key biological domains: oncology, microbiology, and immunology. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation and comparison.
Part 1: Anticancer Activity Evaluation
The presence of the dichlorophenyl moiety strongly suggests that these derivatives could possess cytotoxic activity against cancer cells.[1] The evaluation of this potential is a critical first step. A tiered screening approach is recommended to efficiently identify lead compounds while minimizing resource expenditure.
Experimental Workflow: A Cytotoxicity Screening Cascade
The logical progression from a broad primary screen to more specific secondary assays is crucial. This workflow ensures that only the most promising candidates advance, and that initial hits are not artifacts of non-specific toxicity.
Caption: Workflow for anticancer drug screening.
Core Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust and widely used method to assess cell viability by measuring metabolic activity.[7] Live cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible within the cells under a microscope.[13]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control) x 100
-
Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
-
Data Presentation and Comparison
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is the standard metric.
| Derivative ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| DDP-001 | (Example) H | MCF-7 (Breast) | Experimental Data | Experimental Data |
| DDP-002 | (Example) 4-OCH₃ | MCF-7 (Breast) | Experimental Data | Experimental Data |
| DDP-001 | (Example) H | HCT116 (Colon) | Experimental Data | Experimental Data |
| DDP-002 | (Example) 4-OCH₃ | HCT116 (Colon) | Experimental Data | Experimental Data |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | Literature Value | Literature Value |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 2: Antimicrobial Activity Evaluation
The dichlorophenyl group is a key feature in many antimicrobial agents.[2] Therefore, screening these derivatives for activity against a panel of pathogenic bacteria and fungi is a logical step.
Experimental Workflow: Antimicrobial Screening
A two-stage process is efficient for identifying and quantifying antimicrobial activity. The agar diffusion method provides a rapid qualitative primary screen, while broth microdilution determines the quantitative Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial screening.
Core Protocol: Agar Well Diffusion Method
This method is a widely used, simple, and cost-effective technique for preliminary screening of antimicrobial agents.[14] The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[15]
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.[14]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Seeding the Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a bacterial or fungal "lawn."[16]
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[17]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well.[16]
-
Controls: Include a negative control well containing only the solvent (e.g., DMSO) and a positive control well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[1]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).
Data Presentation and Comparison
Results are presented as the diameter of the zone of inhibition. This allows for a direct comparison of the relative potency of different derivatives.
| Derivative ID | S. aureus (Gram +) ZOI (mm) | E. coli (Gram -) ZOI (mm) | C. albicans (Fungus) ZOI (mm) |
| DDP-001 | Experimental Data | Experimental Data | Experimental Data |
| DDP-002 | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | Literature Value | Literature Value | N/A |
| Fluconazole | N/A | N/A | Literature Value |
| DMSO | 0 | 0 | 0 |
Part 3: Anti-inflammatory Activity Evaluation
Malonate derivatives have been identified as inhibitors of inflammatory pathways, such as Toll-like receptor 4 (TLR4) signaling.[5][18] Evaluating the ability of this compound derivatives to modulate inflammatory responses is a key area of investigation.
Mechanism of Action: Targeting Inflammatory Signaling
A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11] LPS activates the TLR4 pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines (TNF-α, IL-6).[5]
Caption: Simplified LPS-induced TLR4/NF-κB signaling pathway.
Core Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[19] It serves as an excellent proxy for iNOS activity and the inflammatory state of macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.[19]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.[11]
-
Cytotoxicity Check: It is critical to run a parallel MTT assay under the same conditions to ensure that any observed decrease in NO is not simply due to cell death.[11]
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[19]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Data Presentation and Comparison
Results are presented as the percentage of NO production inhibited relative to the LPS-stimulated control.
| Derivative ID | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| Control | 0 | 100 | < 5% |
| LPS Only | 0 | ~100 | 100 |
| DDP-001 | 1 | Experimental Data | Experimental Data |
| DDP-001 | 10 | Experimental Data | Experimental Data |
| DDP-001 | 50 | Experimental Data | Experimental Data |
| L-NAME | (Positive Control) | ~100 | Literature Value |
Conclusion
The this compound scaffold holds significant, theoretically-grounded potential as a source of new therapeutic agents. By leveraging the established activities of its core components, a focused and logical evaluation strategy can be employed. The comparative workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically screen these novel derivatives for anticancer, antimicrobial, and anti-inflammatory properties. Adherence to these self-validating experimental designs, coupled with clear and quantitative data analysis, will be paramount in identifying lead compounds worthy of further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Assessment of Synthesized Diethyl 2-(3,5-dichlorophenyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Diethyl 2-(3,5-dichlorophenyl)malonate. It is designed to equip researchers with the rationale and practical protocols needed to select and implement the most appropriate analytical strategy for their specific needs, from rapid in-process controls to comprehensive impurity profiling.
Introduction: The Critical Role of Purity in Synthesis
This compound is a key synthetic intermediate, serving as a versatile building block in the creation of more complex molecules, including pharmacologically active compounds.[1][2] The purity of this intermediate is paramount; trace impurities carried over from its synthesis can lead to significant downstream consequences, including the formation of undesirable side-products, reduced overall yield, and the introduction of potentially toxic components into final drug substances.
The synthesis of this compound, typically achieved via the alkylation of diethyl malonate with a 3,5-dichlorobenzyl halide, can introduce a predictable spectrum of impurities.[1] These often include unreacted starting materials (diethyl malonate, 3,5-dichlorobenzyl halide), over-alkylated by-products, and various degradation products. Therefore, a robust, sensitive, and specific analytical method is not merely a quality control checkpoint but a critical tool for process optimization and safety assurance. High-Performance Liquid Chromatography (HPLC) stands as the industry-standard technique for this purpose due to its high resolving power and quantitative accuracy.[3]
The Analytical Challenge: Choosing the Right HPLC Strategy
The selection of an HPLC method is a balance of competing priorities: speed, resolution, sensitivity, and robustness. A single method may not be optimal for all applications. Here, we compare two distinct reversed-phase HPLC (RP-HPLC) approaches tailored for different analytical objectives. As this compound is a non-polar, aromatic compound, RP-HPLC with a C18 stationary phase is the logical starting point.[4][5]
-
Method A: Rapid Isocratic Screening: Designed for high-throughput analysis, such as monitoring reaction progress or performing routine quality control checks where speed is essential.
-
Method B: High-Resolution Gradient Analysis: Optimized for the detailed separation and quantification of trace impurities, crucial for final product release, stability studies, and method validation.
The choice between these methods is dictated by the intended purpose of the analysis, a decision-making process outlined below.
Caption: Decision workflow for selecting the appropriate HPLC purity assessment method.
Comparative Methodologies & Protocols
The foundation of a reliable HPLC method lies in the systematic selection of its parameters. For this compound, a molecule with a dichlorophenyl group, UV detection is highly effective.[6] The aromatic ring provides strong chromophores, and a detection wavelength of 254 nm is a standard choice, offering excellent sensitivity for this class of compounds.
Experimental Protocols
Sample Preparation (Applicable to both methods):
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water to create a stock solution of ~1 mg/mL.
-
Further dilute this stock solution 1:10 with the same diluent to a final concentration of ~0.1 mg/mL (100 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to prevent particulate matter from damaging the column.
Method A: Rapid Isocratic Screening Protocol:
-
Objective: To quickly determine the purity of the main component with a short run time.
-
Causality: An isocratic mobile phase (constant composition) allows for faster column re-equilibration between injections, maximizing throughput. A shorter column length reduces analysis time at the cost of some resolving power, which is acceptable for this application.
-
Chromatographic Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
-
Method B: High-Resolution Gradient Analysis Protocol:
-
Objective: To separate, identify, and quantify closely eluting impurities.
-
Causality: A gradient elution starts with a weaker mobile phase to retain and resolve early-eluting polar impurities and gradually increases in strength to elute the main analyte and any late-eluting non-polar impurities.[7] A longer, high-resolution column with smaller particles enhances separation efficiency, which is critical for impurity profiling.
-
Chromatographic Conditions:
-
Column: High-Resolution C18, 4.6 x 250 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 30 minutes
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Data Presentation and Performance Comparison
The following tables summarize hypothetical but realistic data from the analysis of a single batch of this compound using both methods. The batch contains the main product and two common impurities: Impurity 1 (unreacted diethyl malonate, more polar) and Impurity 2 (over-alkylated product, less polar).
Table 1: HPLC Method Parameter Comparison
| Parameter | Method A: Isocratic Screening | Method B: Gradient Analysis | Justification for Difference |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x250 mm, 3.5 µm | Longer, smaller particle column for higher resolution in Method B. |
| Mobile Phase | 65:35 ACN:H₂O | Gradient: 50-95% ACN | Gradient elution in Method B resolves a wider polarity range of impurities. |
| Run Time | 10 min | 30 min | Method A is optimized for speed; Method B for separation power. |
| Primary Use | In-Process Control, Routine QC | Final Release, Impurity Profiling | Aligned with the speed vs. resolution trade-off. |
Table 2: Chromatographic Performance Comparison
| Analyte | Method A: Isocratic Screening | Method B: Gradient Analysis | ||
| Retention Time (min) | Area % | Retention Time (min) | Area % | |
| Impurity 1 | 2.5 | 0.21 | 4.8 | 0.20 |
| Main Compound | 5.8 | 99.52 | 15.2 | 99.53 |
| Impurity 2 | 8.1 | 0.27 | 21.5 | 0.27 |
| Resolution (Main Peak to Impurity 2) | 1.8 | - | 5.5 | - |
| Tailing Factor (Main Peak) | 1.3 | - | 1.1 | - |
Trustworthiness: The Imperative of Method Validation
Describing a protocol is insufficient; its trustworthiness must be established. Both methods, particularly Method B for final release, must undergo validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10] This process provides documented evidence that the method is suitable for its intended purpose.[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by the good resolution between peaks in Method B.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed.
-
Accuracy: The closeness of test results to the true value, often assessed by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.[12] This is critical for quantifying trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic modifier composition, ±2°C in temperature), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The choice between a rapid isocratic and a high-resolution gradient HPLC method is fundamentally linked to the analytical objective.
-
Method A (Isocratic) is the superior choice for high-throughput environments where the primary goal is to confirm the identity and approximate purity of the main component quickly. Its short run time makes it ideal for monitoring the progress of a synthesis or for rapid quality checks of raw materials.
-
Method B (Gradient) is the authoritative method for final purity assessment . Its superior resolving power is essential for accurately profiling and quantifying trace impurities that could impact the quality and safety of the final product. This method should be the standard for generating data for a Certificate of Analysis, for stability studies, and for any regulatory submissions.
By employing these complementary methods, researchers and drug development professionals can maintain rigorous quality control throughout the entire lifecycle of this compound, from initial synthesis to its application in final products.
References
- 1. library2.smu.ca [library2.smu.ca]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-(3,5-dichlorophenyl)malonate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Diethyl 2-(3,5-dichlorophenyl)malonate, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of your facility, and the health of our environment.
Immediate Safety & Chemical Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to understand its specific hazards. This compound is a halogenated organic ester. While toxicological properties for this specific molecule are not extensively documented, its structure informs the necessary precautions. The presence of the dichlorophenyl group classifies it as a halogenated organic compound , which dictates its disposal pathway.[1] The diethyl malonate functional group suggests it is a combustible liquid.[2][3][4][5][6][7]
Core Principle: Always treat chemical waste with the same or greater level of caution as the parent chemical. Unwanted material or residual amounts in containers are not less hazardous.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure.[8] All personnel handling this compound must wear the following:
-
Eye Protection: Chemical splash goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. If contact is prolonged, heavier-duty gloves may be necessary. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory.[2][10]
-
Body Protection: A full-length laboratory coat must be worn and fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[10]
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2][9] Always wash hands thoroughly after handling chemicals and removing gloves.[11][12]
Hazard Summary Table
The following table summarizes the anticipated hazards based on the parent compound, Diethyl malonate, and the halogenated nature of this compound.
| Hazard Classification | Description | Primary Precaution |
| Combustible Liquid | The material can ignite but requires some preheating.[3][4][5][7] | Keep away from heat, open flames, and sparks.[5][7][11][12][13] |
| Eye Irritant | Causes serious eye irritation upon contact.[2][4][5][7][12] | Wear chemical splash goggles at all times.[2][9] |
| Skin Irritant | May cause skin irritation upon contact.[3][6] | Wear appropriate protective gloves.[2][6] |
| Halogenated Organic | Contains chlorine, placing it in a specific hazardous waste category.[1] | Must be segregated into the halogenated organic waste stream.[1][14][15] |
| Aquatic Toxicity | Harmful to aquatic life.[2][4][7] | Do not dispose of down the drain or allow entry into waterways.[2][3][14][16] |
Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[17] The following procedure ensures compliance and safety.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation at the point of generation.[17] This prevents dangerous reactions and simplifies the final disposal process.
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."
-
Causality: this compound contains chlorine. Mixing halogenated and non-halogenated organic wastes complicates disposal and significantly increases costs, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.[16] Never mix this waste with acids, bases, or oxidizers.[1][14]
Step 2: Container Selection and Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[14] Ensure the container is in good condition, free from cracks or damage.[15][17]
-
Causality: The container must not react with or be degraded by the waste. A secure, vapor-tight closure is essential to prevent the release of fumes and to avoid spills if the container is knocked over.[15] Keep the container closed at all times except when adding waste.[15][16]
Step 3: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and a vital communication tool for safety.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Federal and state regulations mandate clear and accurate labeling for tracking and safety.[18] This information ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and the associated dangers.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[18][19]
-
Action: Store the labeled waste container in a designated SAA, which must be under the control of laboratory personnel.[17] The SAA should be in a well-ventilated area, such as a fume hood or a ventilated cabinet, and away from sources of ignition.[13][17] Use secondary containment (like a plastic tub) to catch any potential leaks.[14]
-
Causality: The SAA regulations provide a framework for safely managing small quantities of waste within the lab.[18] Storing the container in a ventilated area and using secondary containment minimizes the risk of exposure from fumes or accidental spills.
Step 5: Final Disposal and Removal
Disposal of the accumulated waste must be handled by trained professionals.
-
Action: Once the container is full or waste is no longer being generated, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality: this compound must be disposed of via chemical incineration at a licensed facility.[3] This is the required method for destroying halogenated organic compounds in an environmentally sound manner.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. westliberty.edu [westliberty.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. labproinc.com [labproinc.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
